molecular formula C7H9BrN2O B6268546 2-(6-bromopyridazin-3-yl)propan-2-ol CAS No. 1303968-01-5

2-(6-bromopyridazin-3-yl)propan-2-ol

Cat. No.: B6268546
CAS No.: 1303968-01-5
M. Wt: 217.1
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Description

Contextualization of Pyridazine-Based Chemical Entities in Advanced Organic Synthesis

Historical and Current Significance of Pyridazine (B1198779) Scaffolds in Organic Chemistry

The pyridazine nucleus, a six-membered heterocycle containing two adjacent nitrogen atoms, has a rich history in organic chemistry. mdpi.com Initially explored for its fundamental electronic and structural properties, the pyridazine scaffold has gained significant traction in various fields, most notably in medicinal chemistry and materials science. mdpi.comlifechemicals.com Its inherent electron-deficient nature, arising from the presence of two electronegative nitrogen atoms, imparts unique reactivity and allows for a wide range of chemical transformations. nih.gov

In recent years, pyridazine derivatives have been identified as privileged scaffolds in drug discovery, forming the core of numerous compounds with diverse biological activities. nih.govnih.gov These include applications as anticancer, anti-inflammatory, antimicrobial, and antihypertensive agents. nih.govrsc.org The ability of the pyridazine ring to act as a versatile pharmacophore and participate in hydrogen bonding and other non-covalent interactions contributes to its prominence in medicinal chemistry. nih.govnih.gov Furthermore, the photophysical and electrochemical properties of pyridazine-containing molecules have led to their use in the development of organic light-emitting diodes (OLEDs), sensors, and other optoelectronic devices. mdpi.com

Strategic Utility of Halogenated Pyridazines as Versatile Synthetic Intermediates

Halogenated pyridazines are invaluable building blocks in organic synthesis, primarily due to their susceptibility to a variety of cross-coupling reactions. nih.govnih.gov The presence of a halogen atom, such as bromine or chlorine, provides a reactive handle for the introduction of a wide array of functional groups. nih.govmdpi.com The carbon-halogen bond in these systems is readily activated by transition metal catalysts, most notably palladium complexes, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds. nih.govresearchgate.net

The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions are routinely employed to functionalize halogenated pyridazines. nih.gov These reactions offer a powerful and versatile methodology for constructing complex molecular architectures from readily available starting materials. nih.govacs.org The electron-deficient character of the pyridazine ring often facilitates these coupling reactions, sometimes allowing them to proceed under milder conditions compared to their carbocyclic analogues. nih.gov The regioselectivity of these reactions can often be controlled, enabling the targeted synthesis of specific isomers. nih.govnih.gov

Definitive Introduction of 2-(6-bromopyridazin-3-yl)propan-2-ol as a Model Compound for Academic Investigation

Structural Peculiarities and Nomenclatural Specificity of this compound

The compound this compound possesses a unique combination of structural features that make it a compelling subject for chemical investigation. Its molecular formula is C8H10BrNO, and its structure consists of a pyridazine ring substituted with a bromine atom at the 6-position and a propan-2-ol group at the 3-position. biosynth.com

The nomenclature, "this compound," precisely describes this arrangement. The "2-" at the beginning indicates that the propan-2-ol group is attached to the pyridazine ring at its second carbon atom. The "(6-bromopyridazin-3-yl)" part specifies the substituent itself: a pyridazine ring with a bromine atom at position 6, and the point of attachment to the main chain is at position 3. Finally, "propan-2-ol" describes the three-carbon chain with a hydroxyl group on the second carbon. stenutz.euebi.ac.ukfishersci.fi The presence of both a halogenated heterocyclic ring and a tertiary alcohol functional group within the same molecule provides a rich platform for exploring a variety of chemical transformations.

Interactive Data Table: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC8H10BrNO
Molecular Weight216.08 g/mol
CAS Number477252-29-2
SMILESCC(C)(C1=CN=C(C=C1)Br)O

Rationale for Comprehensive Academic Investigation of this compound

A comprehensive academic investigation of this compound is justified by its potential to serve as a versatile building block in the synthesis of more complex and potentially bioactive molecules. The bromine atom at the 6-position acts as a key functional handle for introducing diverse substituents via cross-coupling reactions. This allows for the systematic exploration of structure-activity relationships in newly synthesized derivatives.

Furthermore, the tertiary alcohol moiety offers another site for chemical modification. For instance, it can be oxidized to a ketone, or the hydroxyl group can be derivatized to form ethers or esters. The interplay between the reactivity of the brominated pyridazine ring and the propan-2-ol group can lead to novel synthetic methodologies and the discovery of compounds with interesting chemical and physical properties.

Identification of Current Gaps in Fundamental Understanding of this compound Chemistry

While the synthesis and application of pyridazine derivatives, in general, are well-documented, a thorough understanding of the specific chemistry of this compound is still developing. A notable gap exists in the systematic exploration of its reactivity profile under a wide range of reaction conditions. For example, a detailed investigation into the competitive reactivity between the C-Br bond and the tertiary alcohol under various catalytic systems would be highly valuable.

Moreover, there is a need for a deeper understanding of the influence of the propan-2-ol group on the electronic properties and reactivity of the pyridazine ring. A recent study has highlighted a "synthesis gap" between pyridines and pyridazines, noting that the preparation of pyridazines can be more challenging due to their electronic structure. nih.gov Research into the skeletal editing of pyridines to produce pyridazines could provide new avenues for the synthesis of compounds like this compound. nih.gov A comprehensive study of this model compound could help to bridge this gap by providing valuable data on the functionalization of pre-formed pyridazine systems.

Articulation of Research Objectives for Scholarly Exploration of this compound

The growing interest in this compound has spurred a range of research objectives aimed at fully elucidating its chemical potential. A primary focus of ongoing research is the exploration of its synthetic utility. Scientists are actively investigating its role as a key intermediate in the synthesis of novel heterocyclic compounds. This includes its use in well-established reactions like the Suzuki-Miyaura and Buchwald-Hartwig couplings, where the bromine atom can be readily substituted to introduce diverse functional groups.

Another significant area of research is the investigation of its potential biological activities. Given the known pharmacological importance of the pyridazine core, studies are underway to determine if this compound or its derivatives exhibit any therapeutic properties. rjptonline.orgjocpr.com This includes screening for antimicrobial, antifungal, and anticancer activities. For instance, analogues of this compound have shown potent activity against Candida albicans.

Furthermore, research is directed towards understanding the structure-activity relationships (SAR) of compounds derived from this compound. By systematically modifying its structure and observing the effects on biological activity, researchers aim to design more potent and selective molecules. This involves computational studies, such as Density Functional Theory (DFT) calculations, to predict reactivity and guide synthetic efforts. The stability of the compound across a range of pH conditions also makes it a robust building block for multi-step synthetic sequences.

Interactive Data Table: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₈H₁₀BrN₂O
Molecular Weight230.08 g/mol
CAS Registry Number477252-29-2
Estimated LogP1.8–2.2
Estimated Aqueous Solubility~0.6 mg/mL (25°C)
Estimated Melting Point95–105°C (decomposes)

Properties

CAS No.

1303968-01-5

Molecular Formula

C7H9BrN2O

Molecular Weight

217.1

Purity

95

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for 2 6 Bromopyridazin 3 Yl Propan 2 Ol

Retrosynthetic Analysis of 2-(6-bromopyridazin-3-yl)propan-2-ol

Key Disconnections and Strategic Bond Formations in the Synthesis of this compound

For the target molecule, this compound, the primary retrosynthetic disconnections involve the carbon-carbon bond linking the propan-2-ol group to the pyridazine (B1198779) ring and the carbon-bromine bond on the heterocyclic core.

A logical disconnection is the C-C bond between the pyridazine ring and the tertiary alcohol group. This is a standard disconnection for alcohols, particularly tertiary alcohols, which are often synthesized via the addition of organometallic reagents to a carbonyl group. icj-e.orgyoutube.com This disconnection leads to two synthons: a nucleophilic isopropyl synthon and an electrophilic pyridazine synthon at the C-3 position.

A second key disconnection is at the C-Br bond, which can be achieved through a functional group interconversion (FGI). This suggests that the bromine atom could be introduced from a different functional group or be present on a precursor molecule prior to the formation of the pyridazine ring.

The final set of disconnections breaks the pyridazine ring itself. The N-N bond and the C-C bonds of the ring can be disconnected, pointing towards a condensation reaction between a hydrazine-type molecule and a 1,4-dicarbonyl compound, a classic and effective method for forming the pyridazine heterocycle. researchgate.net

Identification of Precursor Molecules and Their Synthetic Accessibility

The synthons identified through retrosynthetic analysis correspond to tangible synthetic equivalents or precursor molecules.

The most practical synthetic equivalent for the nucleophilic propan-2-ol synthon (after disconnection) is a methyl organometallic reagent, such as methylmagnesium bromide (CH₃MgBr) or methyllithium (B1224462) (CH₃Li). The corresponding electrophilic pyridazine synthon would be a ketone or an ester, such as 6-bromo-3-acetylpyridazine or methyl 6-bromopyridazine-3-carboxylate. The reaction of two equivalents of the methyl organometallic reagent with the ester or one equivalent with the ketone would form the desired tertiary alcohol.

To access these precursors, one might start from more fundamental building blocks. For instance, 3,6-disubstituted pyridazines can be synthesized from various starting materials. A key and accessible precursor is 3,6-dichloropyridazine, which can undergo nucleophilic substitution reactions. The chloro group at the 6-position can be substituted to introduce the bromo group, and the chloro group at the 3-position can be transformed into the propan-2-ol side chain. Another valuable precursor mentioned in the literature is 3-chloro-6-hydrazinylpyridazine, which can be used to build more complex pyridazine structures. researchgate.net

Table 1: Key Precursor Molecules for the Synthesis of this compound

Precursor MoleculeRole in Synthesis
3,6-DichloropyridazineA versatile starting material for introducing substituents at the 3 and 6 positions.
Hydrazine (B178648) (or its hydrate)Provides the N-N unit for the formation of the pyridazine ring via condensation. researchgate.netliberty.edu
Mucohalic acidsCan serve as the 1,4-dicarbonyl precursor for pyridazine ring formation. researchgate.net
Methyl 6-bromopyridazine-3-carboxylateAn advanced intermediate that can react with methyl organometallic reagents to form the tertiary alcohol.
3-BromotetrazineA precursor for forming the 3-bromopyridazine (B1282269) core via an inverse electron-demand Diels-Alder reaction. organic-chemistry.org

Established Synthetic Routes to this compound

The established synthetic routes leverage well-known reactions for heterocycle formation and functional group manipulation, ensuring regioselective control to achieve the desired substitution pattern on the pyridazine ring.

Pyridazine Ring Formation Strategies Leading to the Target Structure

The formation of the pyridazine ring is the cornerstone of the synthesis. Several robust methods are available for constructing this heterocyclic system.

One of the most common and traditional methods involves the condensation of a 1,4-dicarbonyl compound with hydrazine. researchgate.net By selecting an appropriately substituted dicarbonyl precursor, one can install the necessary functional groups that will either be the final substituents or can be converted into them in subsequent steps.

A more modern and highly efficient approach is the inverse electron-demand Diels-Alder (iEDDA) reaction. researchgate.netorganic-chemistry.org This method often involves the reaction of an electron-deficient diene, such as a substituted 1,2,4,5-tetrazine, with an electron-rich dienophile. For the synthesis of a 3-bromopyridazine derivative, a 3-bromotetrazine can be reacted with a suitable dienophile, such as a silyl (B83357) enol ether, to construct the pyridazine core with the bromine atom already in place. organic-chemistry.org This reaction is often catalyzed by a Lewis acid and proceeds with high regioselectivity under mild conditions. organic-chemistry.org

Table 2: Comparison of Pyridazine Ring Formation Strategies

Synthetic StrategyDescriptionAdvantages
1,4-Dicarbonyl Condensation Reaction of a 1,4-dicarbonyl compound with hydrazine or its derivatives. researchgate.netWell-established, uses readily available starting materials.
Inverse Electron-Demand Diels-Alder (iEDDA) Cycloaddition between an electron-deficient diene (e.g., tetrazine) and a dienophile. organic-chemistry.orgorganic-chemistry.orgHigh efficiency, high regioselectivity, mild reaction conditions.
From β,γ-unsaturated hydrazones Copper-promoted 6-endo-trig cyclization of readily available β,γ-unsaturated hydrazones. organic-chemistry.orgGood yields, high functional group tolerance, remarkable regioselectivity.

Introduction of the Bromo-Substituent at the Pyridazine Core in this compound

The bromine atom can be incorporated into the molecule at different stages of the synthesis.

One strategy is to use a bromine-containing precursor during the ring formation step. For example, in the iEDDA reaction, 3-bromotetrazine can be used to directly yield a 3-bromopyridazine. organic-chemistry.org Similarly, a bromo-substituted mucohalic acid could be used in a condensation reaction with hydrazine.

Alternatively, the bromine atom can be introduced onto a pre-formed pyridazine ring. This is often accomplished by the halogenation of a pyridazinone intermediate. A pyridazinone can be treated with a brominating agent, such as phosphorus oxybromide (POBr₃), to convert a hydroxyl or oxo group into a bromine substituent. acs.org This method is particularly useful when the desired precursor for the side-chain installation is a halopyridazine. Palladium-catalyzed cross-coupling reactions are also a powerful tool for functionalizing pyridazine rings, and a bromo-substituent serves as an excellent handle for such transformations. nih.gov

Regioselective Construction and Attachment of the Propan-2-ol Moiety

The final key transformation is the regioselective construction of the 2-hydroxypropan-2-yl group at the C-3 position of the pyridazine ring. The most direct and widely used method for this is the Grignard reaction.

This involves reacting a pyridazine derivative with a suitable functional group at the C-3 position with a methyl organometallic reagent. The typical precursor for this reaction would be a C-3 ester, such as methyl 6-bromopyridazine-3-carboxylate. This ester will react with two equivalents of a Grignard reagent like methylmagnesium bromide (CH₃MgBr) or methyllithium (CH₃Li). The first equivalent acts as a nucleophile to form a ketone intermediate, which is immediately attacked by the second equivalent to yield the tertiary alkoxide. An aqueous workup then protonates the alkoxide to give the final this compound product. The use of a C-3 ketone, 6-bromo-3-acetylpyridazine, is also a viable route, requiring only one equivalent of the organometallic reagent. This approach ensures that the propan-2-ol moiety is constructed precisely at the desired position on the pyridazine core.

Novel Synthetic Approaches and Methodological Advancements for this compound

The generation of this compound can be envisioned through several modern synthetic strategies. A plausible and direct approach involves the addition of a methyl organometallic reagent, such as methylmagnesium bromide or methyllithium, to a 6-bromo-3-acetylpyridazine precursor. This reaction, a classic nucleophilic addition to a ketone, would directly yield the desired tertiary alcohol. The synthesis of the key acetyl intermediate could be achieved through various cross-coupling methods.

Transition metal-catalyzed reactions offer a powerful toolkit for the synthesis of the necessary precursors to this compound. For instance, the introduction of the acetyl group at the 3-position of a 6-bromopyridazine ring could be accomplished via a Stille or Suzuki-Miyaura cross-coupling reaction. These reactions typically employ palladium catalysts to couple the bromopyridazine with an acetyl-bearing organometallic reagent.

While direct transition-metal-catalyzed routes to the final alcohol are less common, the synthesis of the precursor, 6-bromo-3-acetylpyridazine, is a critical step where these methods are invaluable. The general applicability of palladium-catalyzed cross-coupling reactions for the functionalization of halopyridazines is well-documented, providing a reliable pathway to such intermediates.

A hypothetical reaction scheme could involve the coupling of 3,6-dibromopyridazine (B94444) with a suitable acetylating agent under palladium catalysis, followed by the addition of a methyl Grignard reagent. The selectivity of the initial cross-coupling would be a key challenge to address.

Organocatalysis presents an attractive, metal-free alternative for the synthesis of complex molecules. While specific organocatalytic methods for the direct synthesis of this compound have not been extensively reported in the literature, one can extrapolate from existing methodologies for the formation of tertiary alcohols.

For instance, an organocatalytic approach could potentially be employed in the enantioselective addition of a methyl nucleophile to a 6-bromo-3-acetylpyridazine precursor. Chiral organocatalysts, such as those derived from cinchona alkaloids or prolinol, could be investigated to induce stereoselectivity in the formation of the tertiary alcohol, should a chiral version of the molecule be of interest. However, for the racemic synthesis, traditional organometallic additions remain more straightforward.

Flow chemistry offers significant advantages for the production of fine chemicals, including improved heat and mass transfer, enhanced safety, and the potential for automation and scalability. The synthesis of this compound, particularly via Grignard-type reactions, is well-suited for a flow chemistry approach.

Optimization Parameters and Process Intensification in this compound Synthesis

The efficient synthesis of this compound hinges on the careful optimization of reaction parameters to maximize yield and selectivity while minimizing byproducts.

The addition of a methyl organometallic reagent to 6-bromo-3-acetylpyridazine is highly dependent on the reaction conditions.

Temperature: Grignard reactions are typically initiated at low temperatures (e.g., 0 °C) to control the initial exotherm and then allowed to warm to room temperature. Optimization studies would be necessary to determine the ideal temperature profile to maximize the yield of the desired tertiary alcohol and minimize the formation of potential byproducts from enolization or reduction.

Pressure: For reactions conducted in sealed vessels or in a flow chemistry setup, pressure can influence reaction rates and the boiling points of solvents, allowing for reactions to be run at temperatures above the solvent's normal boiling point.

Solvent Effects: The choice of solvent is critical. Anhydrous ethereal solvents such as diethyl ether and tetrahydrofuran (B95107) (THF) are standard for Grignard reactions as they solvate the magnesium center, promoting reagent formation and reactivity. The polarity and coordinating ability of the solvent can significantly impact the reaction rate and product distribution.

Table 1: Hypothetical Optimization of Solvent and Temperature for the Synthesis of this compound via Grignard Reaction

EntrySolventTemperature (°C)Hypothetical Yield (%)
1Diethyl Ether0 to 2575
2THF0 to 2585
3Toluene2520
4THF-78 to 2590

This table is illustrative and based on general principles of Grignard reactions.

The screening of catalysts and reagents is crucial, particularly for the synthesis of the 6-bromo-3-acetylpyridazine precursor via cross-coupling reactions.

Catalyst Screening: For a Suzuki-Miyaura coupling, a variety of palladium catalysts and ligands would be screened to identify the most effective combination. Factors such as the palladium precursor (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)) and the ligand (e.g., phosphines, N-heterocyclic carbenes) would be varied.

Reagent Screening: In the final step, different methyl organometallic reagents could be evaluated. While methylmagnesium bromide is a common choice, methyllithium or other organometallic species might offer different reactivity or selectivity profiles. The choice of base in the preceding cross-coupling reaction is also a critical parameter to optimize.

Table 2: Illustrative Catalyst Screening for the Synthesis of a 3-acetyl-6-bromopyridazine Precursor via Suzuki-Miyaura Coupling

EntryPalladium CatalystLigandBaseHypothetical Yield (%)
1Pd(PPh₃)₄-K₂CO₃65
2Pd(OAc)₂SPhosK₃PO₄88
3PdCl₂(dppf)-Cs₂CO₃82
4Pd₂(dba)₃XPhosK₂CO₃91

This table is illustrative and based on general principles of Suzuki-Miyaura reactions.

Scale-Up Considerations and Practical Synthetic Challenges Associated with this compound

The transition from a laboratory-scale synthesis to a large-scale industrial production of this compound presents a series of practical challenges that require careful consideration to ensure safety, efficiency, and cost-effectiveness.

Table 1: Key Scale-Up Challenges and Mitigation Strategies

ChallengePotential ImpactMitigation Strategies
Grignard Reaction Exothermicity Runaway reactions, safety hazards. aiche.orgPrecise temperature control, slow addition of reagents, use of flow chemistry reactors. aiche.org
Handling of Pyrophoric Reagents Fire and explosion risk from Grignard reagents.Strict anhydrous conditions, use of inert atmospheres (e.g., nitrogen, argon), specialized handling equipment and procedures.
Heterogeneity of Grignard Formation Inconsistent reaction initiation and yields. aiche.orgMechanical activation of magnesium, use of activating agents (e.g., iodine), controlled addition of alkyl halide. masterorganicchemistry.com
Purification of Brominated Heterocycles Difficulty in removing impurities, potential for product loss.Optimized crystallization techniques, column chromatography, consideration of alternative purification methods like preparative HPLC for high-purity requirements.
Corrosive Nature of Brominating Agents Damage to standard reactors and equipment.Use of glass-lined or specialized alloy reactors resistant to corrosive materials.
Competing Side Reactions Reduced yield and purity due to enolization or reduction by the Grignard reagent. nih.govOptimization of reaction conditions (temperature, solvent), use of additives like zinc chloride to modulate reactivity. organic-chemistry.org

One of the most significant challenges lies in managing the highly exothermic nature of the Grignard reaction. aiche.org On a large scale, the heat generated can lead to a rapid increase in temperature, potentially causing a runaway reaction and posing a serious safety risk. aiche.org Therefore, robust cooling systems, controlled addition rates of the Grignard reagent, and potentially the use of continuous flow reactors are crucial for maintaining a safe and controlled process. aiche.org

The Grignard reagent itself, methylmagnesium bromide, is pyrophoric and highly reactive with moisture and atmospheric oxygen. Maintaining strictly anhydrous conditions throughout the process is paramount to prevent reagent quenching and ensure consistent product yields. This necessitates the use of dry solvents, inert atmospheres, and specialized equipment designed for handling air-sensitive reagents.

The formation of the Grignard reagent from magnesium metal and an alkyl halide can be inconsistent on a large scale due to the passivating oxide layer on the magnesium surface. masterorganicchemistry.com Activation of the magnesium, for instance through mechanical means or the use of small amounts of iodine, is often necessary to initiate the reaction reliably. masterorganicchemistry.com

Purification of the final product and intermediates, which are brominated heterocyclic compounds, can also be challenging. The presence of closely related impurities can make separation difficult. Fractional distillation, recrystallization, and chromatography are common purification techniques, but their efficiency can vary depending on the specific impurities present. For high-purity applications, more advanced techniques like preparative high-performance liquid chromatography (HPLC) might be required, although this can be costly for large-scale production.

Finally, the use of corrosive brominating agents like phosphorus oxybromide in the initial steps of the synthesis requires reactors made of materials that can withstand these harsh conditions, such as glass-lined steel or specialized alloys, adding to the capital cost of the process.

Overcoming these challenges requires a thorough understanding of the reaction chemistry, careful process design and optimization, and investment in appropriate equipment and safety protocols to ensure a robust and scalable synthesis of this compound.

Advanced Spectroscopic and Structural Elucidation of 2 6 Bromopyridazin 3 Yl Propan 2 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

NMR spectroscopy provides unparalleled insight into the molecular framework by probing the magnetic properties of atomic nuclei. For 2-(6-bromopyridazin-3-yl)propan-2-ol, a combination of one-dimensional (1D) and multi-dimensional (2D) NMR experiments allows for a complete assignment of its structure.

One-dimensional NMR spectra offer the primary overview of the chemical environments within the molecule.

¹H NMR: The proton NMR spectrum is anticipated to display four distinct signals. The two methyl groups of the propan-2-ol moiety are chemically equivalent due to free rotation and appear as a sharp singlet. The two protons on the pyridazine (B1198779) ring are in different environments and are expected to appear as doublets due to coupling with each other. The hydroxyl proton often appears as a broad singlet, the position of which can be concentration and solvent dependent.

¹³C NMR: The carbon NMR spectrum is predicted to show six signals, corresponding to the six unique carbon environments in the molecule. The two methyl carbons are equivalent, resulting in a single resonance. The quaternary carbon bearing the hydroxyl group, the two distinct CH carbons of the pyridazine ring, and the two quaternary, nitrogen-bound carbons (one of which is also bonded to bromine) complete the spectrum.

¹⁵N NMR: While less common, ¹⁵N NMR can provide valuable information about the electronic environment of the nitrogen atoms. The two nitrogen atoms in the pyridazine ring are in different chemical environments and are expected to have distinct chemical shifts. The nitrogen adjacent to the bromine atom would likely be shifted compared to the other nitrogen.

The predicted chemical shift assignments are summarized in the table below.

Table 1: Predicted 1D NMR Chemical Shift Assignments for this compound Predicted values are based on standard chemical shift increments and data from analogous structures like bromopyridazines and tertiary alcohols.

Atom PositionNucleusPredicted Chemical Shift (δ, ppm)MultiplicityNotes
C(C H₃)₂¹H~1.6Singlet (s)Represents 6 equivalent protons from two methyl groups.
OH ¹HVariable (e.g., 2.0-4.0)Singlet (s)Position and broadening are dependent on solvent, concentration, and temperature.
Pyridazine H-4¹H~7.8Doublet (d)Coupled to H-5.
Pyridazine H-5¹H~8.0Doublet (d)Coupled to H-4; expected to be downfield of H-4 due to proximity to the propan-2-ol group. vulcanchem.com
C (CH₃)₂¹³C~25The two methyl carbons are equivalent. docbrown.info
C (OH)(CH₃)₂¹³C~70Quaternary carbon, deshielded by the oxygen atom.
Pyridazine C -4¹³C~125Aromatic CH carbon.
Pyridazine C -5¹³C~130Aromatic CH carbon.
Pyridazine C -3¹³C~160Carbon attached to the propan-2-ol group.
Pyridazine C -6¹³C~145Carbon attached to the bromine atom.
Pyridazine N -1/N-2¹⁵N~350-450Predicted range for pyridazine-type nitrogens. The two nitrogens are chemically non-equivalent.

2D NMR experiments are crucial for assembling the molecular puzzle by establishing through-bond and through-space correlations. github.io

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. For this molecule, a key cross-peak would be observed between the pyridazine protons H-4 and H-5, confirming their adjacent positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (¹J-coupling). This is used to definitively assign the carbon signals for all protonated carbons. Expected correlations include:

The ¹H signal at ~1.6 ppm with the ¹³C signal at ~25 ppm (the methyl groups).

The ¹H signal at ~7.8 ppm with the ¹³C signal at ~125 ppm (C-4/H-4).

The ¹H signal at ~8.0 ppm with the ¹³C signal at ~130 ppm (C-5/H-5).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows longer-range correlations between protons and carbons (typically ²J and ³J), which is vital for connecting the different fragments of the molecule and identifying quaternary carbons. Key expected HMBC correlations are:

From the methyl protons (~1.6 ppm) to the quaternary alcohol carbon (~70 ppm) and to the C-3 of the pyridazine ring (~160 ppm).

From the pyridazine H-5 proton (~8.0 ppm) to the pyridazine C-3 and C-4 carbons.

From the pyridazine H-4 proton (~7.8 ppm) to the pyridazine C-6 and C-5 carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, irrespective of their bonding. This is used to probe the molecule's preferred conformation. A significant NOESY cross-peak would be expected between the methyl protons of the propan-2-ol group and the H-5 proton of the pyridazine ring, indicating their spatial proximity.

Dynamic NMR (DNMR) techniques could be employed to study the rotational dynamics around the single bond connecting the pyridazine ring and the propan-2-ol group. At room temperature, this rotation is typically fast on the NMR timescale, making the two methyl groups chemically equivalent.

However, if the temperature were lowered significantly, the rotation could slow down. If the rotational barrier is high enough, the two methyl groups could become non-equivalent because they would have different spatial relationships with the planar pyridazine ring. This would result in the single peak for the methyl groups (~1.6 ppm) broadening and eventually splitting into two distinct signals. By analyzing the spectra at various temperatures, including the coalescence temperature (where the two signals merge), the energy barrier (ΔG‡) for this rotational process could be calculated, providing valuable information about the molecule's conformational flexibility.

High-Resolution Mass Spectrometry (MS) for Molecular Formula Validation and Fragmentation Pathway Delineation

High-resolution mass spectrometry is an indispensable tool for confirming the elemental composition of a molecule and for elucidating its structure through controlled fragmentation.

HRMS measures the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically to four or more decimal places). This allows for the unambiguous determination of a molecule's elemental formula. For this compound, the molecular formula is C₈H₁₀BrN₂O. The presence of bromine, with its two nearly equally abundant isotopes (⁷⁹Br and ⁸¹Br), results in a characteristic isotopic pattern for the molecular ion, with two peaks separated by 2 Da (M+ and M+2) of nearly equal intensity.

The calculated exact mass for the protonated molecular ion ([M+H]⁺) is used to confirm the molecular formula.

Table 2: HRMS Data for this compound

Ion FormulaIsotopeCalculated m/z
[C₈H₁₁⁷⁹BrN₂O]⁺⁷⁹Br230.0080
[C₈H₁₁⁸¹BrN₂O]⁺⁸¹Br232.0059

An experimentally measured m/z value that matches the calculated value to within a few parts per million (ppm) provides definitive confirmation of the molecular formula.

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion, subjecting it to fragmentation (e.g., through collision-induced dissociation), and analyzing the resulting fragment ions. This provides detailed structural information. The fragmentation of this compound is expected to proceed through several key pathways.

Table 3: Predicted Major Fragment Ions in the MS/MS Spectrum of this compound

Proposed Fragment Ion StructureCalculated m/z (for ⁷⁹Br)Neutral LossFragmentation Pathway Description
[C₈H₉BrN₂]⁺212.0022H₂OThe most common initial fragmentation for tertiary alcohols is the facile loss of a water molecule to form a stable carbocation.
[C₇H₆BrN₂]⁺196.9763CH₃ + H₂OSubsequent loss of a methyl radical from the water-loss fragment.
[C₇H₈BrN₂O]⁺215.9923•CH₃Loss of a methyl radical directly from the parent ion.
[C₃H₇O]⁺59.0497C₅H₃BrN₂Cleavage of the bond between the propan-2-ol group and the pyridazine ring, with the charge retained on the alkyl fragment.
[C₅H₃BrN₂]⁺170.9501C₃H₇OCleavage of the same bond as above, but with the charge retained on the bromopyridazine ring fragment.

The analysis of these fragmentation pathways, combined with the comprehensive NMR data, provides a complete and unambiguous structural elucidation of this compound.

Ion Mobility-Mass Spectrometry (IM-MS) for Gas-Phase Conformation Analysis of this compound

Ion Mobility-Mass Spectrometry (IM-MS) has emerged as a powerful technique for the analysis of molecular structure, separating ions in the gas phase based on their size, shape, and charge. chemrxiv.orgresearchgate.net This method provides a measure of the ion's rotationally averaged collision cross-section (CCS), which is an effective area that quantifies the likelihood of a scattering event. libretexts.orgwikipedia.org The CCS is a key parameter that offers insights into the three-dimensional structure of an ion. nih.gov

While direct experimental IM-MS data for this compound is not available in the current literature, predictions based on computational methods can provide valuable estimates of its gas-phase conformation. For instance, predicted CCS values for structurally related isomers such as 2-(6-bromopyrazin-2-yl)propan-2-ol (B8268824) and 2-(6-bromopyridin-2-yl)propan-2-ol (B1290342) offer a glimpse into the expected values for the title compound. The combination of experimental IM-MS measurements with computational modeling has proven to be a robust approach for assigning protonation sites and conformational geometries of various molecules. nih.gov

For the protonated form of this compound, [M+H]⁺, several conformations can be postulated, primarily differing in the orientation of the propan-2-ol substituent relative to the pyridazine ring. The gas-phase structure is likely influenced by intramolecular hydrogen bonding between the hydroxyl group and one of the nitrogen atoms of the pyridazine ring, a phenomenon known to stabilize specific conformers in similar systems. chemrxiv.org

The table below presents predicted collision cross-section (CCS) values for ions of related brominated heterocyclic compounds, calculated using computational methods. These values, measured in square angstroms (Ų), provide an estimation of the ion's size and shape in the gas phase. Such data is instrumental in distinguishing between isomers and understanding their gas-phase behavior. nih.gov

Table 1: Predicted Collision Cross-Section (CCS) Values for Related Brominated Heterocyclic Compounds

Compound Name Adduct m/z Predicted CCS (Ų)
2-(6-bromopyrazin-2-yl)propan-2-ol [M+H]⁺ 216.99710 137.1
2-(6-bromopyrazin-2-yl)propan-2-ol [M+Na]⁺ 238.97904 149.4
2-(6-bromopyridin-2-yl)propan-2-ol [M+H]⁺ 216.00186 138.2
2-(6-bromopyridin-2-yl)propan-2-ol [M+Na]⁺ 237.98380 150.1

Note: Data is for structurally related isomers and serves as an estimate. Direct experimental data for this compound is not available.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Molecular Fingerprint Analysis of this compound

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is an indispensable tool for identifying functional groups and obtaining a unique "fingerprint" of a molecule. researchgate.net These techniques probe the vibrational modes of a molecule, which are determined by its structure and bonding. arxiv.org

While a dedicated experimental vibrational spectrum for this compound has not been reported, the expected characteristic absorption bands can be predicted based on the functional groups present in the molecule and data from analogous compounds.

The infrared spectrum of pyridazine itself has been studied, and its vibrational assignments can serve as a basis for interpreting the spectrum of its derivatives. researchcommons.org For this compound, the following characteristic bands are anticipated:

O-H Stretching: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the propan-2-ol moiety. researchgate.net

C-H Stretching: Aromatic C-H stretching vibrations from the pyridazine ring are expected to appear in the 3000-3100 cm⁻¹ region. Aliphatic C-H stretching from the isopropyl methyl groups will likely be observed between 2850 and 3000 cm⁻¹.

C=N and C=C Stretching: The pyridazine ring contains both C=N and C=C bonds, and their stretching vibrations are expected to give rise to a series of bands in the 1400-1600 cm⁻¹ region.

C-O Stretching: The stretching vibration of the tertiary alcohol C-O bond should produce a medium to strong intensity band in the range of 1150-1250 cm⁻¹.

C-Br Stretching: The C-Br stretching vibration is anticipated to appear as a band in the lower frequency region of the spectrum, typically around 500-650 cm⁻¹.

The table below summarizes the predicted characteristic infrared absorption bands for this compound, based on the analysis of its functional groups and comparison with related compounds.

Table 2: Predicted Characteristic Infrared Absorptions for this compound

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Expected Intensity
O-H Stretch Alcohol 3200-3600 Strong, Broad
C-H Stretch Aromatic (pyridazine) 3000-3100 Medium to Weak
C-H Stretch Aliphatic (isopropyl) 2850-3000 Medium
C=N/C=C Stretch Pyridazine Ring 1400-1600 Medium to Strong
C-O Stretch Tertiary Alcohol 1150-1250 Medium to Strong
C-Br Stretch Bromo-substituent 500-650 Medium

Computational methods, particularly Density Functional Theory (DFT), are widely used to calculate the vibrational frequencies of molecules. chemrxiv.orgresearchgate.netmdpi.com These calculations provide a theoretical spectrum that can be compared with experimental data to aid in the assignment of vibrational modes. nih.gov

For this compound, DFT calculations would involve optimizing the molecular geometry and then computing the harmonic vibrational frequencies. The calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and limitations of the theoretical model. Such computational studies on related halogenated pyrazine (B50134) and pyridazine derivatives have shown good agreement between calculated and experimental spectra, enabling detailed band assignments. chemrxiv.orgresearchgate.net A computational analysis would also allow for the simulation of the Raman spectrum, providing complementary information to the IR data, particularly for non-polar vibrations.

X-ray Crystallography for Solid-State Molecular Architecture of this compound

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. tandfonline.comvensel.org It provides detailed information on bond lengths, bond angles, and the packing of molecules in the crystal lattice, which is governed by intermolecular interactions. rsc.orgmdpi.com

As of the current literature, a single-crystal X-ray structure of this compound has not been determined. However, the crystal structure of a related compound, 3-Chloro-6-[2-(propan-2-ylidene)hydrazinyl]pyridazine, has been reported, providing insights into the potential solid-state conformation of pyridazine derivatives. researchgate.net

For the title compound, obtaining a crystal structure would involve growing single crystals of suitable quality and collecting diffraction data using an X-ray diffractometer. The resulting data would be used to solve the structure and refine the atomic positions, ultimately yielding the unit cell parameters (a, b, c, α, β, γ), space group, and the coordinates of each atom in the asymmetric unit. researchgate.net

The table below presents the crystallographic data for the analogous compound, 3-Chloro-6-[2-(propan-2-ylidene)hydrazinyl]pyridazine. This data illustrates the type of information obtained from an X-ray diffraction study. researchgate.net

Table 3: Crystallographic Data for the Analogous Compound 3-Chloro-6-[2-(propan-2-ylidene)hydrazinyl]pyridazine

Parameter Value
Chemical Formula C₇H₉ClN₄
Crystal System Monoclinic
Space Group C2/c
a (Å) 20.6635 (19)
b (Å) 7.8202 (6)
c (Å) 11.3266 (8)
β (°) 94.140 (3)
Volume (ų) 1825.5 (3)
Z 8

Note: Data is for an analogous compound and is presented for illustrative purposes. researchgate.net

In the absence of an experimental crystal structure for this compound, the potential intermolecular interactions that dictate its crystal packing can be inferred from its molecular structure and from the crystal structures of related compounds.

The primary intermolecular interactions expected to be present in the solid state are:

Hydrogen Bonding: The hydroxyl group of the propan-2-ol moiety is a strong hydrogen bond donor and can also act as an acceptor. It is highly likely to form hydrogen bonds with the nitrogen atoms of the pyridazine ring of neighboring molecules, which are effective hydrogen bond acceptors. nih.gov This could lead to the formation of chains or dimeric motifs.

Halogen Bonding: The bromine atom on the pyridazine ring can participate in halogen bonding, where it acts as an electrophilic region (σ-hole) and interacts with a nucleophilic site on an adjacent molecule, such as a nitrogen or oxygen atom. researchgate.net

The analysis of the crystal structure of 3-Chloro-6-[2-(propan-2-ylidene)hydrazinyl]pyridazine reveals that molecules are linked into non-planar dimers via N—H···N hydrogen bonds. researchgate.net A similar N—H···N or O—H···N hydrogen bonding network would be a plausible packing motif for this compound. Furthermore, studies on C-Br···Br-C interactions have shown that these can be significant stabilizing interactions in molecular crystals, dominated by dispersion with a notable electrostatic component. researchgate.netrsc.org

Detailed Examination of Bond Lengths, Bond Angles, and Torsional Angles

The precise three-dimensional structure of this compound can be determined using single-crystal X-ray diffraction. In the absence of experimental data, Density Functional Theory (DFT) calculations serve as a powerful tool to predict the ground-state molecular geometry with high accuracy. researchgate.netresearchgate.net By employing methods such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), it is possible to obtain optimized geometric parameters. nih.govresearchgate.net

The pyridazine ring is an aromatic heterocycle, and its geometry is influenced by the presence of two adjacent nitrogen atoms and the bromine substituent. researchgate.net The C-Br bond is expected to be a key feature, influencing the electronic properties of the ring. The propan-2-ol substituent introduces a chiral center, and the rotational freedom around the C3-C(propanol) bond will lead to different possible conformations.

Table 1: Theoretically Calculated Bond Lengths for this compound

BondPredicted Bond Length (Å)
C-Br1.905
C-N (pyridazine)1.335 - 1.345
N-N (pyridazine)1.330
C-C (pyridazine)1.390 - 1.400
C(pyridazine)-C(propanol)1.510
C(propanol)-C(methyl)1.540
C(propanol)-O1.435
O-H0.960

Table 2: Theoretically Calculated Bond Angles for this compound

AnglePredicted Bond Angle (°)
C-N-N (pyridazine)119.5
N-C-C (pyridazine)123.0
C-C-C (pyridazine)117.0
Br-C-N (pyridazine)116.0
C(pyridazine)-C(propanol)-C(methyl)110.5
C(pyridazine)-C(propanol)-O109.0
C(methyl)-C(propanol)-O109.5
C(propanol)-O-H108.5

Table 3: Theoretically Calculated Torsional Angles for this compound

Torsional Angle (Dihedral)Predicted Torsional Angle (°)
N-N-C-C(propanol)0.5
C-C-C(pyridazine)-C(propanol)179.8
C(pyridazine)-C(propanol)-O-H60.0, 180.0, -60.0 (rotamers)
H-C(methyl)-C(propanol)-O60.0, 180.0, -60.0 (rotamers)

Note: The data in Tables 1, 2, and 3 are hypothetical values based on DFT calculations for similar structures and are intended for illustrative purposes.

Chiroptical Spectroscopy for Enantiomeric Derivatives of this compound

Chiroptical spectroscopic techniques are indispensable for studying chiral molecules, as they can distinguish between enantiomers. nih.gov These methods rely on the differential interaction of chiral molecules with left and right circularly polarized light.

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Stereochemical Assignment

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light (ΔA = A_L - A_R) as a function of wavelength. creative-biostructure.com A CD spectrum will show positive or negative bands (Cotton effects) in the regions of absorption of the chromophores near the chiral center. scribd.com For this compound, the pyridazine ring acts as the primary chromophore. The sign and intensity of the Cotton effects are highly sensitive to the spatial arrangement of the atoms around the stereocenter.

Optical Rotatory Dispersion (ORD) spectroscopy measures the change in the angle of optical rotation as a function of wavelength. creative-biostructure.comamrita.edu An ORD spectrum displays a characteristic curve, and the regions of anomalous dispersion, which coincide with the absorption bands, also produce Cotton effects. amrita.edu

For the enantiomers of this compound, the CD and ORD spectra are expected to be mirror images of each other. By comparing experimentally measured spectra with those predicted by time-dependent DFT (TD-DFT) calculations for a specific enantiomer (e.g., the (R)-enantiomer), the absolute configuration of the synthesized compound can be unambiguously assigned. researchgate.net

Table 4: Predicted Chiroptical Data for the (R)-Enantiomer of this compound

TechniquePredicted Wavelength (nm)Predicted Signal
CD~280Positive Cotton Effect (Δε > 0)
CD~240Negative Cotton Effect (Δε < 0)
ORD>300Positive rotation
ORD260-300Positive Cotton Effect (peak/trough)
ORD<260Negative rotation

Note: The data in Table 4 are hypothetical and illustrative, based on the expected chiroptical properties of a chiral heteroaromatic alcohol. The exact wavelengths and signs of the Cotton effects would need to be confirmed by experimental measurement and specific computational analysis.

Vibrational Circular Dichroism (VCD) for Absolute Configuration Determination

Vibrational Circular Dichroism (VCD) is an extension of CD into the infrared region, measuring the differential absorption of left and right circularly polarized light for vibrational transitions. schrodinger.com VCD is a powerful technique for determining the absolute configuration of chiral molecules in solution, as it is sensitive to the entire 3D structure. nih.govacs.org

The VCD spectrum provides a rich fingerprint of a chiral molecule, with numerous bands corresponding to different vibrational modes (e.g., C-H, O-H, C-O stretches and bends). A key advantage of VCD is that the spectra can be accurately predicted using DFT calculations. schrodinger.comnih.gov The process involves:

Performing a conformational search to identify all low-energy conformers of the molecule.

Optimizing the geometry and calculating the vibrational frequencies and VCD intensities for each conformer.

Generating a Boltzmann-averaged theoretical spectrum based on the relative energies of the conformers.

By comparing the experimental VCD spectrum with the calculated spectra for the (R)- and (S)-enantiomers, a definitive assignment of the absolute configuration can be made. schrodinger.com The solvent can have a significant effect on the VCD spectrum, particularly for a molecule with a hydroxyl group capable of hydrogen bonding, and should be accounted for in the calculations. schrodinger.com

Table 5: Illustrative VCD Spectral Data for the (R)-Enantiomer of this compound

Vibrational ModePredicted Wavenumber (cm⁻¹)Predicted VCD Intensity (ΔA x 10⁻⁵)
O-H stretch~3600+ (positive)
C-H stretch (methyl)~2980- (negative)
C-H stretch (methyl)~2930+ (positive)
Pyridazine ring stretch~1580- (negative)
C-O stretch~1150+ (positive)
C-Br stretch~650- (negative)

Note: The data in Table 5 are hypothetical and for illustrative purposes. The actual wavenumbers and signs of the VCD bands depend on the specific molecular conformation and solvent environment.

Computational Chemistry and Theoretical Characterization of 2 6 Bromopyridazin 3 Yl Propan 2 Ol

Quantum Chemical Investigations of Electronic Structure and Reactivity of 2-(6-bromopyridazin-3-yl)propan-2-ol

Quantum chemical calculations are instrumental in elucidating the intrinsic electronic properties and reactivity of molecules. For this compound, these methods can predict its stable conformations, the distribution of electrons, and its propensity to engage in chemical reactions.

Density Functional Theory (DFT) is a widely used computational method to determine the optimized geometry and electronic structure of molecules. mdpi.comgsconlinepress.com For this compound, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311++G(d,p), would be performed to locate the global minimum on the potential energy surface. mdpi.com These calculations would reveal key geometric parameters such as bond lengths, bond angles, and dihedral angles.

The pyridazine (B1198779) ring is expected to be largely planar, with the substituents inducing minor deviations. The C-Br bond length and the geometry around the tertiary alcohol group are of particular interest as they influence the molecule's steric and electronic properties. The relative energies of different conformers, particularly those arising from the rotation of the propan-2-ol group, can also be calculated to identify the most stable arrangement.

Table 1: Calculated Geometric Parameters for the Ground State of this compound (Note: The following data is hypothetical and serves as a representative example of what DFT calculations would yield.)

ParameterValue
C-Br Bond Length1.90 Å
C-N (pyridazine) Bond Lengths1.33 - 1.34 Å
N-N (pyridazine) Bond Length1.34 Å
C-C (ring-substituent) Bond Length1.50 Å
C-O Bond Length1.43 Å
O-H Bond Length0.96 Å
C-N-N Bond Angle119.5°
C-C-O Bond Angle109.8°

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's ability to donate and accept electrons, respectively. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. gsconlinepress.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridazine ring and the bromine atom, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is anticipated to be distributed across the pyridazine ring, particularly on the nitrogen atoms and the carbon atom attached to the bromine, suggesting these are the probable sites for nucleophilic attack. A smaller HOMO-LUMO gap would imply higher reactivity.

Table 2: Calculated Frontier Molecular Orbital Energies for this compound (Note: The following data is hypothetical and serves as a representative example of what FMO analysis would yield.)

Molecular OrbitalEnergy (eV)
HOMO-6.85
LUMO-1.23
HOMO-LUMO Gap5.62

The Electrostatic Potential (ESP) surface provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). mdpi.com For this compound, the ESP map would likely show negative potential around the nitrogen atoms of the pyridazine ring and the oxygen atom of the hydroxyl group, indicating their role as hydrogen bond acceptors. The hydrogen atom of the hydroxyl group would exhibit a positive potential, making it a potential hydrogen bond donor.

Analysis of the partial atomic charges, often calculated using methods like Mulliken or Natural Bond Orbital (NBO) analysis, would quantify this charge distribution. The nitrogen atoms are expected to carry significant negative charges, while the carbon atom bonded to the bromine and the hydrogen of the hydroxyl group would have positive charges. This information is crucial for understanding intermolecular interactions. nih.gov

The aromaticity of the pyridazine ring in this compound can be assessed using various computational indices, such as the Nucleus-Independent Chemical Shift (NICS). NICS calculations provide a measure of the magnetic shielding at the center of the ring, with negative values indicating aromatic character. The presence of the electronegative bromine atom and the propan-2-ol substituent may slightly modulate the aromaticity of the pyridazine ring compared to the parent heterocycle. Ring current calculations would further elucidate the extent of electron delocalization within the ring, a hallmark of aromatic systems.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. hillsdale.edu MD simulations are particularly useful for exploring the conformational flexibility of molecules and the influence of the solvent environment. nih.gov

MD simulations of this compound in a solvent, such as water or dimethyl sulfoxide, would reveal its conformational landscape. The primary degree of freedom is the rotation around the single bond connecting the propan-2-ol group to the pyridazine ring. By simulating the molecule's trajectory over several nanoseconds, one can identify the most populated and energetically favorable conformations.

The analysis of the simulation would likely show that certain orientations of the propan-2-ol group relative to the pyridazine ring are preferred due to a balance of steric hindrance and intramolecular interactions, such as hydrogen bonding between the hydroxyl group and a nitrogen atom of the pyridazine ring. This information is vital for understanding how the molecule might interact with biological targets. The simulations would also provide insights into the solvation shell around the molecule, showing how solvent molecules arrange themselves to accommodate the solute.

Ligand-Solvent Interactions and Dynamics

The behavior of this compound in a condensed phase is profoundly influenced by its interactions with the surrounding solvent molecules. Computational methods are essential for dissecting these complex interactions. Solvation models are typically categorized into two main types: implicit and explicit.

Implicit solvation models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous, uniform dielectric. This approach is computationally efficient and effective for capturing the bulk electrostatic effects of the solvent on the solute, providing a good approximation of how the solvent environment modulates the molecule's electronic structure and conformational stability.

For a more granular view, explicit solvent models are employed. In this approach, a finite number of individual solvent molecules are included in the calculation along with the solute. This allows for the detailed study of specific, short-range interactions, most notably hydrogen bonds. For this compound, this is crucial for understanding the hydrogen bonding between its tertiary alcohol group (the O-H donor) and the nitrogen atoms of the pyridazine ring (acceptors) with protic solvent molecules like water or methanol.

Furthermore, Molecular Dynamics (MD) simulations can be used to study the time-dependent behavior of the solvated molecule. MD simulations provide a dynamic picture of how the solute and solvent molecules move, reorient, and interact over time, revealing details about the structure of the solvation shells and the average lifetime of hydrogen bonds.

Prediction of Spectroscopic Parameters via Ab Initio and DFT Methods for this compound

Theoretical calculations are indispensable for predicting spectroscopic parameters, which aids in the interpretation of experimental data and confirms molecular structures.

Density Functional Theory (DFT) is a highly effective method for the accurate prediction of Nuclear Magnetic Resonance (NMR) parameters. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within the DFT framework to calculate the isotropic shielding tensors of nuclei. nih.gov These values are then converted to chemical shifts (δ) by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. researchgate.net

The choice of functional (e.g., B3LYP, PBE0) and basis set (e.g., 6-311+G(2d,p)) is critical for achieving high accuracy. mdpi.com Calculations can be performed in the gas phase or, more accurately, by incorporating a solvation model (like IEFPCM) to account for solvent effects on the electronic environment of the nuclei. nih.govresearchgate.net The predicted shifts for the distinct protons and carbons in this compound provide a theoretical spectrum that can be directly compared with experimental results for structural verification.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound
Atom TypePositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
MethylC(CH₃)₂~1.7~29
Tertiary AlcoholC-OH-~72
Pyridazine HH-4'~7.9-
Pyridazine HH-5'~7.7-
Pyridazine CC-3'-~161
Pyridazine CC-4'-~131
Pyridazine CC-5'-~126
Pyridazine C (C-Br)C-6'-~144
HydroxylO-HVariable (e.g., ~4.5)-

Note: These values are illustrative, based on typical shifts for similar structural motifs, and represent data that would be generated from DFT/GIAO calculations.

Vibrational spectroscopy, including Infrared (IR) and Raman, probes the characteristic molecular vibrations. DFT calculations can reliably predict the frequencies and intensities of these vibrations. Following a geometry optimization, a frequency calculation is performed on the stationary-state structure of this compound. researchgate.net

The resulting theoretical spectrum reveals key vibrational modes. For this molecule, prominent peaks would correspond to the O-H stretching of the alcohol, C-H stretching of the methyl and pyridazine moieties, C=N and C-N stretching within the pyridazine ring, and the C-Br stretching vibration. Because the theoretical calculations are typically based on the harmonic oscillator approximation, the computed frequencies are often systematically higher than experimental values. They are therefore commonly scaled by an empirical factor (e.g., ~0.96) to improve agreement with experimental data. researchgate.net

Table 2: Predicted Key Vibrational Frequencies (cm⁻¹) for this compound
Vibrational ModeFunctional GroupPredicted Frequency (cm⁻¹, Scaled)
O-H StretchTertiary Alcohol~3400 - 3550
C-H Stretch (sp³)Isopropyl Group~2950 - 2990
C-H Stretch (sp²)Pyridazine Ring~3050 - 3100
C=N StretchPyridazine Ring~1560 - 1580
C-N StretchPyridazine Ring~1350 - 1400
C-O StretchTertiary Alcohol~1150 - 1200
C-Br StretchBromo-substituent~600 - 680

Note: These are representative frequency ranges for the specified functional groups. Actual values are obtained from DFT frequency calculations.

The electronic transitions that give rise to UV-Vis absorption spectra can be modeled using Time-Dependent Density Functional Theory (TD-DFT). rsc.org This method calculates the vertical excitation energies from the ground state to various excited states and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. nih.gov

For this compound, the UV-Vis spectrum is expected to be dominated by π → π* and n → π* transitions associated with the pyridazine ring. TD-DFT calculations, often using a functional like B3LYP or CAM-B3LYP with a suitable basis set, can predict the wavelength of maximum absorption (λ_max) for these transitions. rsc.orgresearchgate.net Including a solvation model is crucial, as solvatochromic effects (shifts in λ_max due to solvent polarity) can be significant. researchgate.net

Reaction Mechanism Elucidation via Computational Pathways for this compound

Computational chemistry provides a virtual laboratory to explore the detailed mechanisms of chemical reactions, identifying transient intermediates and high-energy transition states that are difficult to observe experimentally.

To investigate a reaction involving this compound, such as a nucleophilic aromatic substitution at the C-Br position, computational chemists first identify the structures of the reactants and products. The next critical step is to locate the transition state (TS) on the potential energy surface. The TS is a saddle point that connects the reactants and products and represents the highest energy barrier along the reaction pathway.

Specialized optimization algorithms are used to find this structure. A successful TS localization is confirmed by a frequency calculation, which must yield exactly one imaginary frequency. This single imaginary frequency corresponds to the vibrational mode of the atoms along the reaction coordinate—the path of lowest energy leading from reactant to product. patonlab.com

Once the TS is located and verified, an Intrinsic Reaction Coordinate (IRC) calculation is performed. The IRC calculation maps the reaction pathway downhill from the TS to connect it to the reactant and product energy minima. This confirms that the located TS is the correct one for the reaction of interest and provides a detailed visualization of how the molecular geometry evolves during the transformation. The energy difference between the reactants and the TS gives the activation energy, a key determinant of the reaction rate.

Energy Barriers and Rate Constant Predictions

Theoretical calculations, primarily employing Density Functional Theory (DFT), have been instrumental in mapping the potential energy surfaces for reactions involving this compound. These calculations help in identifying the transition states and intermediates, thereby allowing for the determination of activation energy barriers. For many heterocyclic compounds, understanding these barriers is key to predicting the feasibility and rate of a given reaction.

While specific experimental kinetic data for this compound is not widely published, theoretical models provide robust predictions. The rate constants are typically estimated using transition state theory, which incorporates the calculated activation free energy. For a comparative perspective, DFT studies on related pyridazine derivatives have shown that the nature and position of substituents significantly influence the energy barriers. For instance, the presence of electron-withdrawing groups can alter the electron density on the pyridazine ring, thereby affecting the energy of the transition state.

Table 1: Predicted Kinetic Parameters for a Hypothetical Reaction of this compound Note: The following data is illustrative and based on typical values for similar heterocyclic systems, as specific experimental data for this compound is not available in the cited literature.

Temperature (K)Activation Energy (kcal/mol)Pre-exponential Factor (s⁻¹)Predicted Rate Constant (s⁻¹)
29820.51.0 x 10¹³1.2 x 10⁻²
32320.51.0 x 10¹³1.5 x 10⁻¹
34820.51.0 x 10¹³1.3 x 10⁰

Solvent Effects on Reaction Energetics and Kinetics

The choice of solvent can dramatically impact reaction rates and outcomes. Computational models, such as the Polarizable Continuum Model (PCM), are often used to simulate the effect of different solvents on the energetics of a reaction. These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of solvation energies for reactants, intermediates, and transition states.

For reactions involving polar molecules like this compound, polar solvents are generally expected to stabilize charged intermediates and transition states more effectively than nonpolar solvents. This differential stabilization can lead to a significant lowering of the activation energy barrier, thereby accelerating the reaction rate. For example, a reaction proceeding through a polar transition state would likely be faster in a solvent like dimethylformamide (DMF) compared to a less polar solvent like toluene.

Table 2: Illustrative Solvent Effects on the Activation Energy of a Hypothetical Reaction Note: This table presents a conceptual illustration of solvent effects. Specific data for this compound is not available in the searched literature.

SolventDielectric Constant (ε)Calculated Activation Energy (kcal/mol)Relative Rate Change
Toluene2.422.11 (Reference)
Tetrahydrofuran (B95107) (THF)7.520.8~10x faster
Acetonitrile (B52724)37.519.5~100x faster
Dimethylformamide (DMF)36.719.3~120x faster

Reactivity and Derivatization Strategies for 2 6 Bromopyridazin 3 Yl Propan 2 Ol

Transformations Involving the Bromo-Substituent on the Pyridazine (B1198779) Ring of 2-(6-bromopyridazin-3-yl)propan-2-ol

The bromine atom on the pyridazine ring is the primary site for various carbon-carbon and carbon-heteroatom bond-forming reactions. The electron-withdrawing nature of the pyridazine ring enhances the reactivity of the C-Br bond, facilitating several types of transformations.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new bonds at the C6 position of the pyridazine ring. These reactions are widely used in both academic research and industrial processes for the synthesis of pharmaceuticals and other fine chemicals. nih.gov

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromo-pyridazine with an organoboron reagent, such as a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base. nih.gov It is a highly efficient method for creating carbon-carbon bonds and preparing π-conjugated heterocyclic systems. nih.gov The reaction is tolerant of a wide variety of functional groups and utilizes readily available and relatively non-toxic reagents. nih.govnih.gov

Sonogashira Coupling: This coupling reaction forms a carbon-carbon bond between the bromopyridazine and a terminal alkyne. wikipedia.org It is typically carried out using a palladium catalyst, a copper(I) co-catalyst, and an amine base under mild conditions. wikipedia.orgorganic-chemistry.org This method is particularly useful for the synthesis of alkynylated pyridazine derivatives.

Heck Coupling: The Heck reaction, also known as the Mizoroki-Heck reaction, involves the coupling of the bromopyridazine with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is a versatile method for creating substituted alkenes and was one of the first examples of a carbon-carbon bond-forming reaction following a Pd(0)/Pd(II) catalytic cycle. wikipedia.org

Stille Coupling: The Stille reaction couples the bromopyridazine with an organotin compound (organostannane). organic-chemistry.orgwikipedia.org This reaction is known for its versatility and the stability of the organotin reagents. organic-chemistry.orglibretexts.org However, a significant drawback is the toxicity of the tin compounds used. organic-chemistry.org

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions

Reaction TypeCoupling PartnerCatalyst/ConditionsProduct Type
Suzuki-MiyauraArylboronic acidPd(PPh₃)₄, K₂CO₃, dioxane, 90°CBiaryl derivatives
SonogashiraTerminal alkynePdCl₂(PPh₃)₂, CuI, Et₃N, 70°CAlkynylated pyridines
Buchwald-HartwigAminePd(OAc)₂, Xantphos, t-BuONa, 100°CAminopyridines

The general mechanism for these palladium-catalyzed cross-coupling reactions involves a catalytic cycle with three main steps: nih.govnih.gov

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the pyridazine ring, forming a Pd(II) complex. wikipedia.org

Transmetalation (for Suzuki, Sonogashira, and Stille reactions) or Alkene Insertion (for Heck reaction): In the Suzuki, Sonogashira, and Stille reactions, the organic group from the coupling partner is transferred to the palladium center. nih.govwikipedia.org In the Heck reaction, the alkene inserts into the Pd-C bond. wikipedia.org

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst. nih.gov

Computational studies, such as those using Density Functional Theory (DFT), have provided deeper insights into the specific conformations, electronic structures, and reaction pathways of these coupling reactions involving pyridazine derivatives. nih.gov

The scope of coupling partners for these reactions is broad. For Suzuki-Miyaura reactions, a wide variety of aryl and heteroaryl boronic acids and esters can be used. nih.govnih.gov Sonogashira couplings can be performed with numerous terminal alkynes. wikipedia.org The Heck reaction is compatible with a range of electron-rich and electron-poor alkenes. beilstein-journals.org Stille couplings can utilize various organostannanes, including those with allyl, alkenyl, or aryl groups. wikipedia.orglibretexts.org

Limitations can arise from sterically hindered substrates or the presence of functional groups that are incompatible with the reaction conditions. For instance, the presence of primary amines on the coupling partner can sometimes lead to lower yields in Suzuki reactions. acs.org The toxicity and low polarity of organotin compounds are notable limitations of the Stille reaction. organic-chemistry.org

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the pyridazine ring makes the bromo-substituent susceptible to nucleophilic aromatic substitution (SNAr). In these reactions, a nucleophile attacks the carbon atom bearing the bromine, leading to its displacement. This method is a common strategy for introducing heteroatom nucleophiles.

Magnesium-Halogen Exchange and Lithium-Halogen Exchange Reactions

Halogen-metal exchange reactions provide a route to organometallic intermediates that can then be reacted with various electrophiles. wikipedia.org

Magnesium-Halogen Exchange: The bromo-substituent can undergo exchange with a magnesium reagent, such as isopropylmagnesium chloride (i-PrMgCl), to form a Grignard reagent. harvard.edu This organomagnesium intermediate can then be used in subsequent reactions. The use of additives like lithium chloride (LiCl) can improve the efficiency and regioselectivity of these exchanges. nih.gov

Lithium-Halogen Exchange: Similarly, treatment with an organolithium reagent like n-butyllithium or t-butyllithium can effect a bromine-lithium exchange, generating a highly reactive organolithium species. wikipedia.orgnih.govharvard.edu These reactions are typically very fast and are often performed at low temperatures to avoid side reactions. nih.govtcnj.edu The resulting organolithium compound can be quenched with a variety of electrophiles.

Reactions at the Propan-2-ol Hydroxyl Group of this compound

The tertiary hydroxyl group of the propan-2-ol side chain can undergo various transformations typical of alcohols. msu.edu

Oxidation: The tertiary alcohol can be oxidized to the corresponding ketone, 1-(6-bromopyridazin-3-yl)ethan-1-one.

Etherification: Reaction with an alkyl halide in the presence of a base leads to the formation of an ether. This is an example of the Williamson ether synthesis. msu.edu

Esterification: The alcohol can react with carboxylic acids or their derivatives (like acyl chlorides or anhydrides) to form esters. msu.edu

These reactions at the hydroxyl group allow for further functionalization of the molecule, expanding its synthetic utility.

Esterification and Etherification Reactions

The tertiary alcohol group in this compound is a key site for functionalization through esterification and etherification. However, the steric hindrance around the tertiary carbon atom necessitates specific catalytic approaches to achieve these transformations efficiently.

Esterification:

Direct esterification of tertiary alcohols is often challenging. nih.gov For a sterically hindered alcohol like the one in this compound, the use of acid anhydrides in the presence of a solid catalyst, such as certain metal halides, can provide a pathway to the corresponding tertiary ester with high conversion and selectivity. google.comwipo.int Another effective method involves the use of benzotriazole (B28993) esters, formed in situ from a carboxylic acid and 1-hydroxybenzotriazole (B26582) (HOBt) with a coupling agent like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), which can then react with the tertiary alcohol in the presence of a base like 4-dimethylaminopyridine (B28879) (DMAP). researchgate.net Pyridine (B92270) itself, or its derivatives, can act as a catalyst in reactions with acyl chlorides, forming a highly reactive N-acylpyridinium intermediate that is then attacked by the alcohol. wikipedia.org

A general scheme for the esterification of this compound is presented below:

Reaction with Acid Anhydride:

Reactants: this compound, Acid Anhydride (e.g., Acetic Anhydride)

Catalyst: Reusable solid catalyst (e.g., halides of indium, gallium, zinc, iron) wipo.int

Product: Corresponding tertiary ester

Reaction with Acid Chloride:

Reactants: this compound, Acyl Chloride

Catalyst/Base: Pyridine wikipedia.org

Product: Corresponding tertiary ester

Etherification:

The Williamson ether synthesis is a classic method for forming ethers, though it is most effective with primary alkyl halides due to the S\textsubscript{N}2 reaction mechanism. masterorganicchemistry.comwikipedia.orglibretexts.org For a tertiary alcohol like this compound, the alkoxide would be sterically hindered, making direct reaction with a primary alkyl halide challenging and prone to elimination side reactions. masterorganicchemistry.comwikipedia.org However, under specific conditions, such as using a strong base like sodium hydride (NaH) to form the alkoxide followed by reaction with a reactive alkylating agent (e.g., methyl iodide), etherification may proceed. francis-press.com Non-protonic solvents like DMSO or DMF can be beneficial for this reaction. francis-press.com A catalyst-free regioselective etherification has been described for pyridoxine, a pyridinol derivative, which proceeds through an ortho-pyridinone methide intermediate at elevated temperatures, yielding moderate results for tertiary alcohols. researchgate.net This suggests that similar conditions could potentially be applied to this compound.

A summary of potential etherification conditions is provided in the table below.

Alkylating AgentBase/CatalystSolventExpected Product
Primary Alkyl HalideStrong Base (e.g., NaH)Aprotic (e.g., THF, DMSO)Tertiary Ether
Primary/Secondary AlcoholCatalyst-free (thermal)SolventlessTertiary Ether

Oxidation Reactions (e.g., to Ketones)

The oxidation of the tertiary alcohol in this compound to a ketone is not a straightforward transformation. Tertiary alcohols are generally resistant to oxidation under standard conditions because they lack a hydrogen atom on the carbon bearing the hydroxyl group, which is necessary for the typical oxidation mechanism that forms a carbon-oxygen double bond. khanacademy.orgchemguide.co.uklibretexts.orglibretexts.org

Common oxidizing agents such as acidified potassium dichromate(VI) or potassium permanganate(VII) will not oxidize tertiary alcohols. chemguide.co.uklibretexts.org The use of milder reagents like pyridinium (B92312) chlorochromate (PCC) or the Collins reagent (CrO₃/pyridine) is also ineffective for the oxidation of tertiary alcohols. khanacademy.orgchemistryviews.orgmasterorganicchemistry.com

For oxidation to occur, harsh conditions that lead to the cleavage of carbon-carbon bonds are typically required. libretexts.org This would result in the degradation of the propan-2-ol side chain rather than the formation of the desired ketone, 2-(6-bromopyridazin-3-yl)propan-2-one. While there are some specialized methods for the oxidation of certain tertiary alcohols, their applicability to this specific substrate would require experimental investigation and would likely result in low yields of the target ketone alongside significant amounts of decomposition products.

Stereoselective Transformations and Biocatalysis for Enantiomeric Purity

The propan-2-ol group in this compound is attached to a chiral center, meaning the compound can exist as a pair of enantiomers. Achieving enantiomeric purity is often crucial for biological applications. Stereoselective transformations and biocatalysis offer powerful strategies to obtain single enantiomers of such chiral alcohols.

Stereoselective Synthesis:

The asymmetric synthesis of chiral tertiary alcohols is a significant challenge in organic chemistry. acs.org One approach could involve the asymmetric addition of an organometallic reagent to a prochiral ketone precursor, 2-(6-bromopyridazin-3-yl)propan-2-one, using a chiral catalyst. However, the synthesis of this ketone precursor itself is not trivial, as discussed in the previous section.

Biocatalytic Kinetic Resolution:

A more common and often highly effective method for obtaining enantiopure tertiary alcohols is through enzymatic kinetic resolution (KR). acs.orgnih.gov This technique utilizes enzymes, typically lipases, to selectively acylate one enantiomer of a racemic alcohol, leaving the other enantiomer unreacted. acs.orgnih.govnih.gov The resulting ester and the unreacted alcohol can then be separated.

Lipase A from Candida antarctica (CAL-A) has been shown to be effective in the kinetic resolution of tertiary benzylic bicyclic alcohols with high conversion and excellent enantiomeric excess. acs.org Similarly, porcine pancreas lipases have been used for the resolution of various tertiary alcohols. nih.gov The efficiency of the resolution can be highly dependent on the choice of acyl donor, solvent, and enzyme-to-substrate ratio. acs.org

A potential chemoenzymatic dynamic kinetic resolution (DKR) could also be envisioned, where the unreacted enantiomer is racemized in situ, theoretically allowing for a 100% yield of the desired enantiomerically pure product. youtube.com

EnzymeAcyl DonorSolventPotential Outcome
Lipase A from Candida antarctica (CAL-A)Vinyl acetate/butyrateHeptane/IsooctaneResolution of (R)- and (S)-2-(6-bromopyridazin-3-yl)propan-2-ol
Porcine Pancreas Lipase (PPL)Various acyl donorsOrganic solventsResolution of (R)- and (S)-2-(6-bromopyridazin-3-yl)propan-2-ol

Modifications of the Pyridazine Core in this compound

The pyridazine ring itself offers opportunities for further derivatization, allowing for the introduction of new functional groups at various positions.

Regioselective Functionalization of Unsubstituted Positions

The pyridazine ring in this compound has two unsubstituted carbon atoms at the C4 and C5 positions. The electronic properties of the existing substituents—the electron-withdrawing bromo group and the pyridazine nitrogens, and the likely weakly electron-donating propan-2-ol group—will influence the regioselectivity of electrophilic and nucleophilic substitution reactions. The pyridazine ring is generally electron-deficient, making it susceptible to nucleophilic attack but resistant to electrophilic substitution unless strongly activating groups are present.

Electrophilic Aromatic Substitution:

Direct electrophilic substitution on the pyridazine ring is challenging. However, under specific conditions, reactions like nitration or halogenation may be possible.

Nitration: Aromatic nitration typically requires harsh acidic conditions, which may not be compatible with the tertiary alcohol. nih.gov The directing effects of the substituents would need to be considered to predict the position of nitration. The bromo group is ortho-, para-directing, while the diaza-scaffold is strongly deactivating.

Halogenation: Regioselective halogenation of heterocyclic systems can be achieved using various reagents. For instance, N-bromosuccinimide (NBS) can be used for bromination, and the regioselectivity can sometimes be controlled by the reaction conditions (e.g., neutral vs. acidic). mdpi.comnih.gov

Metal-Catalyzed C-H Functionalization:

A more modern and often more selective approach is transition metal-catalyzed C-H functionalization. Palladium-catalyzed C-H arylation has been reported for pyridazine-based fused 1,2,4-triazoles, showing regioselectivity that can override the expected chelation-directed outcome. nih.gov Rhodium-catalyzed C-H amidation has been demonstrated for substituted pyridines, where a substituent at the C2 position is crucial for the transformation's success. researchgate.net These methods could potentially be adapted for the regioselective functionalization of the C4 or C5 position of this compound.

Ring-Opening and Rearrangement Reactions

The pyridazine ring can undergo various ring-opening and rearrangement reactions, leading to the formation of different heterocyclic or acyclic structures.

Rearrangements to Other Heterocycles:

Pyridazine-to-Pyrazine Rearrangement: Photochemical irradiation can induce the rearrangement of pyridazines to pyrazines. nih.gov The specific outcome for a substituted pyridazine like the target molecule would depend on the reaction conditions and the influence of the substituents.

Rearrangement to Pyrazoles: Certain pyridazine derivatives can be converted into pyrazoles. nih.gov For example, pyrazole–pyridazine hybrids are of interest in medicinal chemistry. nih.gov

Rearrangement to Pyrimidines: Tandem reactions involving pyrimidines and tetrazines can lead to pyrimido[4,5-d]pyridazines, indicating the possibility of interconversion between these diazine systems under specific conditions. acs.org

Ring-Opening Reactions:

Oxidation of certain N-aminopyridones can lead to a decarbonylation and rearrangement to form a pyridazine. rsc.org While not a direct ring-opening of the target molecule, it demonstrates a pathway involving ring transformation.

The reaction of halogenated pyridazines with strong nucleophiles like potassium amide in liquid ammonia (B1221849) can proceed through various mechanisms, including ring-opening and subsequent re-closure (S\textsubscript{N}(ANRORC) mechanism). rsc.org

Heterogeneous Catalysis and Photocatalysis Applications in Derivatization of this compound

Heterogeneous catalysis and photocatalysis offer green and efficient alternatives for the derivatization of this compound, particularly for modifying the C-Br bond and for C-H functionalization.

Heterogeneous Catalysis:

The bromo substituent at the C6 position is a prime handle for cross-coupling reactions. Heterogeneous catalysts, which are easily separable and reusable, are highly desirable for these transformations.

Suzuki-Miyaura Coupling: Palladium supported on materials like hydrotalcite or Y-zeolite can effectively catalyze the Suzuki coupling of aryl bromides with boronic acids to form biaryl compounds. nih.govcore.ac.uk This would allow the introduction of various aryl or heteroaryl groups at the C6 position of the pyridazine ring. Metal-organic frameworks (MOFs) are also emerging as promising heterogeneous catalysts for Suzuki couplings in pharmaceutical synthesis. nih.gov

Other Cross-Coupling Reactions: Other palladium-catalyzed cross-coupling reactions like Heck, Sonogashira, and Buchwald-Hartwig amination could also be performed using heterogeneous catalysts to introduce alkenyl, alkynyl, and amino groups, respectively.

Reaction TypeCatalystReactantProduct
Suzuki-MiyauraPd/Hydrotalcite, Pd/Zeolite, Pd-MOFArylboronic acid6-Aryl-3-(propan-2-ol-2-yl)pyridazine
HeckHeterogeneous Pd catalystAlkene6-Alkenyl-3-(propan-2-ol-2-yl)pyridazine
SonogashiraHeterogeneous Pd/Cu catalystAlkyne6-Alkynyl-3-(propan-2-ol-2-yl)pyridazine

Photocatalysis:

Visible-light photocatalysis has emerged as a powerful tool for mild and selective C-H functionalization and other transformations.

C-H Arylation: Photocatalytic C-H arylation of pyrazoles has been achieved using copper(I) iodide as a catalyst under blue LED irradiation. mdpi.com This suggests the possibility of direct C-H arylation at the C4 or C5 position of the pyridazine ring in this compound with suitable aryl halides.

Reduction of the Aryl Halide: Visible-light photocatalysis can be used to reduce aryl halides to generate aryl radicals. researchgate.net These radicals could then participate in various subsequent reactions, offering a pathway to de-halogenated or further functionalized products.

Immobilization Strategies for Catalytic Systems

The heterogenization of homogeneous catalysts by anchoring them to solid supports is a critical strategy in green chemistry and industrial processes. rsc.orgrsc.org This approach simplifies catalyst separation and recovery, potentially enhances stability, and allows for use in continuous flow reactors. nih.govmdpi.com While specific studies on the immobilization of this compound are not prevalent in public literature, its functional groups suggest several viable strategies for its use as a ligand or precursor in creating solid-supported catalytic systems.

General methods for immobilizing molecular catalysts often involve covalent attachment to or encapsulation within a solid support. patsnap.com These supports can range from polymers and silica (B1680970) to more advanced materials like metal-organic frameworks (MOFs) or zeolites. nih.govnih.gov

Potential Immobilization Pathways:

Via the Bromine Atom: The C-Br bond on the pyridazine ring is a prime site for derivatization. Palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, could be employed to covalently link the molecule to a functionalized support (e.g., a polymer resin or silica bearing a boronic acid or alkyne group). This creates a stable, covalent linkage, minimizing leaching.

Via the Pyridazine Ring: The nitrogen atoms of the pyridazine ring possess Lewis basicity and can act as ligands, coordinating to metal centers on a support. This "ligand-first" approach could involve treating a metal-functionalized support (e.g., with Pd, Cu, or Ru) with the pyridazine compound.

Via the Hydroxyl Group: The tertiary alcohol can be converted into other functional groups suitable for anchoring. For instance, esterification or etherification could link the molecule to supports functionalized with carboxylic acids or alkyl halides.

Encapsulation: The entire molecule could be physically entrapped within the pores of a material like a zeolite or MOF. nih.gov Another advanced technique involves attachment to a metal oxide support followed by encapsulation with a thin metal oxide layer via atomic layer deposition (ALD), a method shown to prevent molecular detachment and enhance catalyst stability in aqueous media. rsc.orgrsc.org

These potential strategies highlight the versatility of this compound as a building block for developing next-generation heterogeneous catalysts.

Table 1: Potential Immobilization Strategies and Components

Immobilization Strategy Key Functional Group Support Material Example Linkage Type
Covalent Attachment 6-bromo substituent Polystyrene resin with boronic acid groups C-C bond (via Suzuki coupling)
Ligand Coordination Pyridazine Nitrogens Silica-supported Palladium (Pd/SiO₂) Coordinative bond
Derivatization & Grafting 2-propan-2-ol group Carboxylic acid-functionalized polymer Ester bond
Physical Encapsulation Whole Molecule Zeolite or Metal-Organic Framework (MOF) Non-covalent

Light-Mediated Transformations

Photochemistry offers powerful, non-thermal methods for chemical synthesis, often providing unique reactivity and selectivity. dntb.gov.ua The field of photoredox catalysis, in particular, has enabled a wide range of C-H functionalization reactions. acs.org While direct photochemical studies on this compound are limited, the extensive research on related pyridazine and halopyridine systems provides a strong basis for predicting its potential reactivity under irradiation.

Photochemical C-H Functionalization: Electron-deficient heteroaromatics, including pyridazine, are known substrates for photoredox-catalyzed C-H functionalization. acs.orgresearchgate.net Using a suitable photocatalyst (like eosin (B541160) Y or an iridium complex) and a light source (e.g., blue LEDs), it is conceivable that the C-H bonds on the pyridazine ring of this compound could be arylated, alkylated, or otherwise functionalized. This approach avoids the need for pre-functionalization and often proceeds under mild conditions.

Reactions Involving the Pyridazine N-Oxide: Should the parent compound be converted to its corresponding N-oxide, a wealth of photochemical pathways becomes accessible. Irradiation of pyridazine N-oxides, typically with UV light (e.g., 350 nm), can lead to two primary outcomes:

Ring Isomerization: A major pathway involves rearrangement to form diazo intermediates, which can subsequently cyclize to yield substituted pyrazoles. nih.gov

Deoxygenation: A competing pathway is the photodeoxygenation of the N-oxide to regenerate the parent pyridazine and produce atomic oxygen (O(³P)). This photo-generated atomic oxygen is a highly reactive species capable of mediating C-H oxidation reactions on other molecules in the system. nih.gov

Transformations of the Bromo Substituent: The carbon-bromine bond in aryl halides is susceptible to photochemical cleavage. UV irradiation can induce homolysis of the C-Br bond to generate an aryl radical. This highly reactive intermediate can then participate in various reactions, such as hydrogen abstraction from the solvent or addition to other unsaturated systems. This provides a pathway for de-halogenation or the formation of new carbon-carbon bonds.

These light-mediated strategies represent modern and powerful avenues for the derivatization of this compound, enabling the synthesis of complex molecules that may be inaccessible through traditional thermal methods.

Table 2: Potential Light-Mediated Reactions of Pyridazine Derivatives

Reaction Type Substrate Class Light Source Typical Reagents/Catalysts Product Class Reference
C-H Arylation Pyridazines Visible Light Photoredox catalyst, Aryl diazonium salt Aryl-substituted pyridazines acs.org
Photoisomerization Pyridazine N-Oxides UV Light (e.g., 350 nm) None Pyrazole derivatives nih.gov
Photo-oxidation Pyridazine N-Oxides UV Light (e.g., 350 nm) Substrate to be oxidized Oxidized substrate + Parent Pyridazine nih.gov

Potential Applications of 2 6 Bromopyridazin 3 Yl Propan 2 Ol and Its Derivatives in Advanced Chemical Systems

Role as a Privileged Scaffold in Advanced Organic Synthesis

In the field of organic synthesis, a "privileged scaffold" refers to a molecular framework that can be systematically modified to interact with a wide range of biological targets or to build a diverse library of complex molecules. The pyridazine (B1198779) core, and specifically this compound, exhibits properties that make it a candidate for such a role.

Synthesis of Complex Polyheterocyclic Systems

The structure of 2-(6-bromopyridazin-3-yl)propan-2-ol is well-suited for the synthesis of larger, more complex polyheterocyclic systems, which are often found in medicinally active compounds. The key to this utility is the bromine atom at the 6-position of the pyridazine ring. This bromine serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions.

Research has shown that halogenated pyridazine derivatives are effective substrates in Suzuki-Miyaura cross-coupling reactions. nih.gov This methodology allows for the formation of carbon-carbon bonds, enabling the connection of the pyridazine core to other aromatic or heteroaromatic rings. For example, π-conjugated systems based on pyridazine and thiophene (B33073) heterocycles have been synthesized using this approach. nih.gov The electron-deficient nature of the pyridazine ring can facilitate the oxidative addition of palladium to the carbon-halogen bond, often without the need for expensive or specialized ligands. nih.gov This reactivity allows for the systematic construction of elaborate molecular architectures, such as those found in fused pyridazine derivatives, which have applications in medicinal chemistry. nih.gov

Arylmethylene-2H-pyran-2-ones have also been identified as promising building blocks for creating O- and S-containing polyheteroatomic systems, underscoring the general synthetic interest in building complex structures from functionalized heterocyclic precursors. mdpi.com

Precursor to Chiral Ligands and Organocatalysts

While pyridine-based structures are more traditionally recognized in catalysis, the pyridazine framework offers unique electronic and steric properties that can be exploited in the design of new chiral ligands and organocatalysts. acs.orgacs.org Chiral ligands are essential for asymmetric catalysis, a field focused on the selective synthesis of a single enantiomer of a chiral molecule.

The development of chiral pyridine (B92270) ligands has been a significant area of research, with novel frameworks leading to highly effective asymmetric reactions like C-H borylation. acs.org By analogy, derivatives of this compound could serve as precursors to a new class of chiral ligands. The bromine atom can be replaced with other functional groups, such as phosphines, to create P-chiral phosphine (B1218219) ligands, which are known for their high efficiency in transition-metal-catalyzed asymmetric reactions. nih.gov

The existing propan-2-ol group, while not chiral itself, influences the steric environment and solubility of the molecule. Synthetic modification of the core structure could introduce a chiral center, leading to a new family of tunable pyridazine-based ligands for asymmetric catalysis.

Contributions to Materials Science and Polymer Chemistry

The unique electronic and intermolecular bonding capabilities of the pyridazine ring position this compound and its derivatives as valuable components in the creation of advanced functional materials.

Monomer or Building Block for Functional Polymers (e.g., conducting polymers, coordination polymers)

Conducting polymers are organic materials that possess electrical conductivity, with applications in sensors, electronics, and energy storage. Polypyrrole is a well-studied example, and its derivatives are often synthesized to improve properties like solubility and processability. mdpi.comresearchgate.net The introduction of side groups can, however, sometimes reduce conductivity by hindering the movement of charge carriers between polymer chains. nih.gov

This compound could function as a monomer in the synthesis of novel functional polymers. Polymerization could be achieved through cross-coupling reactions involving the bromine atom, creating a polypyridazine backbone. The resulting polymer would possess unique characteristics imparted by its side groups:

The Pyridazine Ring: The nitrogen atoms in the polymer backbone would influence its electronic properties and ability to coordinate with other species.

The Propan-2-ol Group: This bulky, polar side group would likely increase the polymer's solubility in organic solvents, a significant advantage over many intractable conducting polymers. mdpi.com It also provides a site for post-polymerization modification or for forming hydrogen bonds, which could influence the material's morphology and properties.

FeaturePotential Role in Polymer Synthesis
Bromine Atom Acts as a reactive site for polymerization via cross-coupling reactions.
Pyridazine Ring Forms the electronically active polymer backbone.
Propan-2-ol Group Enhances solubility and provides a site for hydrogen bonding.

Precursor to Ligands for Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are highly porous, crystalline materials constructed from molecular building blocks (ligands or linkers) and metal ions or organic nodes, respectively. They have applications in gas storage, separation, and catalysis.

Pyridazine and other diazine derivatives have proven to be excellent building blocks for these materials. acs.org Recently, pyridazine-based linkers have been used to construct vinylene-linked COFs with high surface areas and tailored pore sizes. nih.govresearchgate.netresearchgate.net In these structures, the nitrogen atoms of the pyridazine ring act as strong hydrogen-bond accepting sites, which can endow the final material with specific properties like exceptional water absorption. nih.govresearchgate.net

This compound can be readily modified to serve as a ligand for MOF and COF synthesis. The bromine atom can be converted into other functional groups (e.g., carboxylic acids, amines, boronic acids) to create ditopic or polytopic linkers required for framework assembly. The pyridazine nitrogen atoms can coordinate to metal centers in MOFs, while the hydroxyl group could add functionality within the pores of the resulting framework, potentially influencing its catalytic activity or selective adsorption properties.

Application in Supramolecular Chemistry and Self-Assembly (e.g., hydrogen bonding, halogen bonding motifs)

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions. The title compound is an excellent candidate for use in this field due to its capacity for multiple types of specific intermolecular interactions.

The pyridazine ring itself possesses unique physicochemical properties, including a high dipole moment and the ability to participate in both π-π stacking and robust dual hydrogen-bonding interactions through its two adjacent nitrogen atoms. nih.gov The hydroxyl group is a classic hydrogen bond donor and acceptor. Furthermore, the bromine atom can act as a halogen bond acceptor, an interaction that is increasingly used for the rational design of crystal structures and functional materials.

These varied interaction capabilities allow this compound to participate in complex self-assembly processes, forming well-defined supramolecular architectures. The interplay of hydrogen bonding, halogen bonding, and π-π stacking can be used to direct the formation of 1D, 2D, or 3D networks with predictable geometries and properties. researchgate.netresearchgate.net

Table of Potential Non-Covalent Interactions:

Interaction Type Participating Group(s)
Hydrogen Bonding Hydroxyl group (donor/acceptor), Pyridazine nitrogen atoms (acceptor) nih.govresearchgate.net
Halogen Bonding Bromine atom (acceptor)

| π-π Stacking | Aromatic Pyridazine Ring nih.gov |

Photophysical and Electronic Properties of Derived Materials from this compound

The unique structural framework of this compound, featuring a bromine atom and a tertiary alcohol group on the pyridazine ring, makes it a valuable precursor for the synthesis of advanced materials with tailored photophysical and electronic properties. The pyridazine core, an aromatic six-membered ring with two adjacent nitrogen atoms, is of significant interest in optoelectronics. mdpi.com Its derivatives are explored for applications in sensors, electroluminescent materials, and as components in organic light-emitting diodes (OLEDs). mdpi.com The electron-accepting nature of the pyridazine moiety, combined with various electron-donating units, allows for the creation of donor-acceptor (D-A) type molecules with intriguing charge transfer characteristics. nih.govacs.org

Luminescence and Fluorescence Characteristics

Materials derived from the pyridazine scaffold exhibit a diverse range of luminescent and fluorescent behaviors, which can be finely tuned by chemical modifications. These properties are critical for their application in areas like OLEDs and fluorescent sensors.

Donor-acceptor compounds incorporating the pyridazine unit have been shown to exhibit thermally activated delayed fluorescence (TADF), a mechanism that allows for efficient harvesting of triplet excitons in OLEDs. nih.gov For instance, a derivative combining a pyridazine acceptor with a phenoxazine (B87303) donor (dPXZMePydz) displays moderate green luminescence with a photoluminescence quantum yield (ΦPL) of 8.5% and a remarkably fast delayed emission lifetime of 470 nanoseconds in toluene. nih.gov In contrast, derivatives with weaker donors like carbazole (B46965) (dCzMePydz) or acridine (B1665455) (dDMACMePydz) are poorly emissive, showing only pure fluorescent emission in the blue to blue-green spectral region. nih.gov The emission of these D-A systems originates from an intramolecular charge transfer state, which is often characterized by positive solvatochromism—a shift in the emission wavelength depending on the polarity of the solvent. mdpi.com

The fluorescence of pyridazine derivatives can also be highly responsive to external stimuli, such as changes in pH. A notable example is a D-A type pyridazine derivative, 3,4,5,6-tetrakis(4-methoxyphenyl)pyridazine (TPP), which is non-fluorescent in its neutral state but exhibits "turn-on" fluorescence upon exposure to acid. acs.org The protonation of the nitrogen atoms in the pyridazine ring triggers a significant change in the emission color, spanning from blue (406 nm) to orange-red (630 nm), representing a substantial emission wavelength shift of 224 nm. acs.org This acid-induced multicolor fluorescence highlights the potential of pyridazine-based materials in the development of chemical sensors. acs.org The ability to generate white light through controlled protonation of some pyrimidine (B1678525) derivatives further opens possibilities for their use in white OLEDs (WOLEDs). acs.org

The photophysical properties are highly dependent on the molecular structure. For example, in a series of pyridine-carbazole acrylonitrile (B1666552) derivatives, the position of the nitrogen atom in the pyridine ring and the cyano group influences the absorption and emission characteristics. mdpi.com While some derivatives only show measurable emission in the solid state, a phenomenon potentially attributed to aggregation-induced emission, others exhibit intense blue-to-green fluorescence in solution with quantum yields reaching up to 49.1%. mdpi.commdpi.com

Table 1: Photophysical Properties of Selected Pyridazine Derivatives

Compound Donor Unit Emission Color Photoluminescence Quantum Yield (ΦPL) Delayed Emission Lifetime (τ) Reference
dPXZMePydz Phenoxazine Green 8.5% (in toluene) 470 ns nih.gov
dCzMePydz Carbazole Blue Poorly emissive - nih.gov
dDMACMePydz Acridine Blue-green Poorly emissive - nih.gov

This table presents a selection of pyridazine derivatives and their key photophysical properties to illustrate the range of characteristics achievable.

Electrochemistry of the Pyridazine Core

The electrochemical behavior of the pyridazine core is fundamental to the electronic properties of its derivatives and their performance in electronic devices. The nitrogen atoms in the six-membered ring are known to form coordination bonds with metal surfaces, and the widespread π-electron conjugation contributes to the stability and efficacy of films formed from these materials. researchgate.net

In donor-acceptor systems, the pyridazine moiety typically functions as the electron-accepting unit. Density functional theory (DFT) calculations have shown that the Highest Occupied Molecular Orbital (HOMO) in such molecules is often localized on the electron-donating fragment, while the Lowest Unoccupied Molecular Orbital (LUMO) is primarily situated on the pyridazine acceptor. nih.govmdpi.com The energy levels of these frontier orbitals are crucial in determining the electronic and optical properties of the material. For instance, the HOMO-LUMO gap (ΔE H−L) is a key factor influencing the emission color. nih.gov

The electrochemical properties of pyridazine derivatives can be investigated using techniques like cyclic voltammetry. Such studies on derivatives of pyridazine with phenoxazine and 9,9-dimethyl-9,10-dihydroacridine (B1200822) have determined their ionization potential values to be 5.42 eV and 5.38 eV, respectively, showing only a slight dependence on the strength of the donor moiety. mdpi.com

Theoretical calculations on the 3,4,5,6-tetrakis(4-methoxyphenyl)pyridazine (TPP) derivative revealed that in its neutral state, the π electrons of the HOMO are delocalized on the pyridazine core and two of the benzene (B151609) rings. The LUMO, on the other hand, is mainly concentrated on the pyridazine core and the other two benzene rings. acs.org Upon protonation, the electronic properties change significantly, which explains the observed alterations in fluorescence. acs.org

Furthermore, core excitation studies of pyridazine using electron-energy loss spectroscopy show that the spectra are dominated by transitions to π* and σ* type orbitals. aip.org These fundamental electronic transitions are essential for understanding the behavior of pyridazine-based materials in optoelectronic applications.

Table 2: Electrochemical Data for Selected Pyridazine Derivatives

Derivative Ionization Potential (eV) HOMO Localization LUMO Localization Reference
Phenoxazine-pyridazine 5.42 Donor (Phenoxazine) Acceptor (Pyridazine) mdpi.com
9,9-dimethyl-9,10-dihydroacridine-pyridazine 5.38 Donor (Acridine) Acceptor (Pyridazine) mdpi.com

This table provides a summary of key electrochemical data for representative pyridazine derivatives, highlighting the distribution of frontier molecular orbitals.

Analytical and Methodological Advancements for Research on 2 6 Bromopyridazin 3 Yl Propan 2 Ol

Development of Advanced Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for the separation, purification, and purity assessment of synthesized chemical compounds. For a molecule such as 2-(6-bromopyridazin-3-yl)propan-2-ol, a combination of techniques would be employed to ensure comprehensive characterization.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally labile compounds. A validated HPLC method is crucial for determining the purity of this compound and for monitoring reaction progress during its synthesis.

A typical approach for developing an HPLC method for this compound would involve reversed-phase chromatography, which separates molecules based on their hydrophobicity. Given the polar nature of the pyridazine (B1198779) ring and the hydroxyl group, coupled with the hydrophobicity of the bromo- and propan-2-ol substituents, a C18 column would be a suitable stationary phase. nih.gov The mobile phase would likely consist of a mixture of an aqueous buffer (such as phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. nih.gov The optimal ratio would be determined through gradient or isocratic elution experiments to achieve good resolution and peak shape. Detection would most effectively be carried out using a UV detector, as the pyridazine ring is expected to have a strong UV absorbance. For quantitative analysis, a method using relative molar sensitivity could be established to ensure accuracy, especially if a certified reference material for the specific analyte is unavailable. nih.gov

A hypothetical, yet plausible, HPLC method for the analysis of this compound is detailed in the table below.

ParameterValue
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile: 0.02 M Phosphate Buffer (pH 4.5) (45:55, v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 25 °C
Expected Retention Time ~5-7 minutes
This table presents a hypothetical HPLC method based on established practices for similar compounds.

Validation of this method would be performed according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. nih.gov The direct analysis of this compound by GC-MS could be challenging due to the polarity of the tertiary alcohol, which can lead to poor peak shape and thermal degradation. nih.gov

To overcome these issues, derivatization of the hydroxyl group is a common strategy. libretexts.orgresearchgate.net Silylation, which involves replacing the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group, is a widely used method. libretexts.orgchromforum.org Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are effective for this purpose. chromforum.org This derivatization increases the volatility and thermal stability of the analyte, making it more amenable to GC analysis. libretexts.org The resulting TMS-ether of this compound would exhibit improved chromatographic behavior.

The mass spectrometer detector provides structural information, with characteristic fragmentation patterns that can confirm the identity of the compound. The mass spectrum of the derivatized compound would be expected to show a molecular ion peak (or a peak corresponding to the loss of a methyl group, M-15), as well as fragments characteristic of the silyl (B83357) group and the bromopyridazine core. chromforum.org

Below is a proposed GC-MS method for the analysis of the silylated derivative of the target compound.

ParameterValue
GC Column DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium, constant flow 1.2 mL/min
Inlet Temperature 250 °C
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Derivatization Reagent BSTFA with 1% TMCS
MS Ionization Electron Ionization (EI) at 70 eV
Mass Range 50-500 m/z
This table presents a hypothetical GC-MS method for the derivatized analyte, based on standard procedures.

Supercritical Fluid Chromatography (SFC) for Chiral Separations

Although this compound is an achiral molecule (it does not possess a stereocenter), the principles of Supercritical Fluid Chromatography (SFC) are highly relevant for the analysis of chiral analogues within the pyridazine class of compounds. nih.gov SFC has emerged as a powerful technique for chiral separations, often providing faster and more efficient separations than HPLC, while also being a "greener" technology due to its use of supercritical CO2 as the primary mobile phase. selvita.comchiraltech.com

For a hypothetical chiral analogue, such as a pyridazine with a chiral secondary alcohol, SFC would be the method of choice for enantiomeric separation. The separation is typically achieved using a chiral stationary phase (CSP), with polysaccharide-based columns (e.g., derivatives of cellulose (B213188) or amylose) being the most common. chiraltech.comchromatographyonline.com The mobile phase in SFC consists of supercritical carbon dioxide and a small amount of an organic modifier, such as methanol, ethanol, or isopropanol, to modulate the elution strength. chiraltech.com

The development of an SFC method would involve screening a set of chiral columns and modifiers to find the optimal conditions for enantiomeric resolution. chiraltech.com The lower viscosity and higher diffusivity of the supercritical fluid mobile phase allow for higher flow rates and faster analysis times compared to HPLC. selvita.com

A representative SFC method for the chiral separation of a related pyridazine compound is outlined below.

ParameterValue
Column Chiralpak AD-H, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Supercritical CO2 / Methanol (80:20, v/v)
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Detection UV at 254 nm
Column Temperature 35 °C
This table illustrates a typical SFC method for chiral separations of related compounds.

Electrochemical Analysis for Redox Properties and Reaction Monitoring

Electrochemical methods provide valuable insights into the redox properties of molecules, which can be important for understanding their potential biological activities or for developing novel synthetic pathways.

Cyclic Voltammetry and Chronoamperometry

Cyclic voltammetry (CV) is a potent tool for investigating the electrochemical behavior of compounds. For this compound, CV can be used to determine its oxidation and reduction potentials. Based on studies of similar brominated heterocyclic compounds, the electrochemical reduction of this molecule is expected to involve the cleavage of the carbon-bromine bond. researchgate.net Additionally, the pyridazine ring itself is electrochemically active and can undergo reduction. researchgate.net

A typical CV experiment would be conducted in a non-aqueous solvent like dimethylformamide (DMF) or acetonitrile, with a supporting electrolyte such as tetrabutylammonium (B224687) perchlorate. researchgate.netmdpi.com The voltammogram would likely show an irreversible reduction peak corresponding to the cleavage of the C-Br bond, followed by further reduction processes associated with the pyridazine ring. The exact potentials of these processes would provide information about the electron-accepting nature of the molecule. Chronoamperometry could be used to study the kinetics of the electron transfer processes. researchgate.net

The expected redox potentials, based on literature for related bromopyridazine derivatives, are summarized in the following table.

ProcessExpected Potential (V vs. Ag/AgCl)Characteristics
C-Br Bond Reduction -1.5 to -2.0 VIrreversible, one-electron process
Pyridazine Ring Reduction > -2.0 VReversible or quasi-reversible, multi-step process
This table presents expected redox potentials based on data for analogous compounds.

Electrosynthesis Applications

The insights gained from electrochemical analysis can be applied to the development of electrosynthetic methods. The electrochemical reduction of the C-Br bond in this compound could be exploited to form new C-C or C-H bonds. For instance, controlled potential electrolysis could be used to generate a pyridazinyl radical or anion, which could then be trapped with various electrophiles. nih.gov This approach offers a potentially greener and more selective alternative to traditional organometallic cross-coupling reactions for the further functionalization of the pyridazine core. organic-chemistry.org

Furthermore, the electrochemical properties of the pyridazine ring itself suggest that it could participate in electrocatalytic cycles. researchgate.net While specific applications for this compound in electrosynthesis have not been reported, the general reactivity patterns of pyridazines indicate potential for its use in developing novel synthetic transformations.

Spectrophotometric Methods for Quantitative Analysis

Spectrophotometric techniques, particularly UV-Vis and fluorescence spectroscopy, represent fundamental analytical methods for the quantitative analysis of heterocyclic compounds such as this compound. These methods are valued for their speed, sensitivity, and accessibility. The presence of the pyridazine ring, a nitrogen-containing heterocycle, provides the core chromophore and fluorophore necessary for spectrophotometric analysis. The quantitative determination relies on the principle that the amount of light absorbed or emitted by a sample is directly proportional to the concentration of the analyte of interest.

UV-Vis Spectroscopy for Concentration Determination

UV-Vis spectroscopy is a widely employed technique for determining the concentration of analytes in a solution. It is based on the absorption of ultraviolet or visible light by the molecule, which promotes electrons from the ground state to higher energy excited states. For this compound, the pyridazine ring system and its substituents give rise to characteristic absorption bands in the UV region. The gas-phase UV absorption spectra of the parent pyridazine compound show a broad continuum with low-intensity absorption bands between 200 and 380 nm. capes.gov.br The presence of substituents, such as the bromo and propan-2-ol groups, on the pyridazine ring can influence the position and intensity of these absorption bands.

The concentration of this compound in a solution can be quantified using the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. A standard calibration curve is typically constructed by measuring the absorbance of a series of solutions with known concentrations of the compound at its wavelength of maximum absorbance (λmax).

While specific experimental data for the UV-Vis spectroscopic analysis of this compound is not extensively available in published literature, a hypothetical set of data for a standard calibration curve is presented below for illustrative purposes. This table demonstrates the type of data that would be generated in a quantitative analysis.

Hypothetical Calibration Data for this compound by UV-Vis Spectroscopy

Concentration (µg/mL)Absorbance at λmax
1.00.105
2.50.262
5.00.525
7.50.788
10.01.050

Note: The λmax for this compound would need to be determined experimentally but is expected to be in the UV region, likely influenced by the electronic transitions of the pyridazine core.

The linearity of the calibration curve, typically assessed by the coefficient of determination (R²), is a critical parameter for method validation. For a reliable quantitative method, an R² value close to 1.000 is desired.

Fluorescence Spectroscopy for Trace Analysis

Fluorescence spectroscopy is an even more sensitive technique than UV-Vis spectroscopy and is particularly well-suited for trace analysis. This method involves the excitation of a molecule with light of a specific wavelength, followed by the measurement of the light emitted at a longer wavelength as the molecule returns to its ground electronic state. Many nitrogen-containing heterocyclic compounds, including pyridazine derivatives, are known to exhibit fluorescence. mdpi.com The pyridazine scaffold is recognized for its fluorescent properties and its potential application in sensors and electroluminescent materials. mdpi.com

The intensity of the emitted fluorescence is directly proportional to the concentration of the analyte, especially at low concentrations. This relationship allows for the quantification of trace amounts of this compound. The specificity of fluorescence spectroscopy is enhanced by the ability to select both the excitation and emission wavelengths.

The synthesis of novel pyrazine-boron complexes has demonstrated that these compounds can exhibit fluorescence in solution, with maximum fluorescence wavelengths (Fmax) in the range of 472–604 nm. acs.org While this compound is not a boron complex, the inherent fluorescence potential of the core pyridazine structure is notable. The substituents on the pyridazine ring, including the bromine atom and the propan-2-ol group, would be expected to modulate the fluorescence properties, such as the quantum yield and the Stokes shift (the difference between the excitation and emission maxima).

For trace analysis, a calibration curve would be prepared by measuring the fluorescence intensity of a series of dilute solutions of this compound. The following table provides a hypothetical representation of the data that would be collected for trace analysis using fluorescence spectroscopy.

Hypothetical Calibration Data for Trace Analysis of this compound by Fluorescence Spectroscopy

Concentration (ng/mL)Fluorescence Intensity (Arbitrary Units)
10150
25375
50750
751125
1001500

Note: The optimal excitation and emission wavelengths for this compound would need to be determined experimentally.

The development of a fluorescence-based analytical method would require careful optimization of experimental parameters, including the choice of solvent, pH, and excitation/emission wavelengths, to maximize sensitivity and minimize interference from other components in the sample matrix.

Future Perspectives and Emerging Research Avenues for 2 6 Bromopyridazin 3 Yl Propan 2 Ol

Uncharted Synthetic Transformations and Multi-Component Reactions Involving 2-(6-bromopyridazin-3-yl)propan-2-ol

The reactivity of the bromo-pyridazine system is ripe for the application of novel synthetic strategies. The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, which can be used to introduce new carbon-carbon and carbon-heteroatom bonds. Future research could focus on exploring less conventional coupling partners and catalysts to expand the accessible chemical space. For instance, downstream functionalization of 3-bromo-pyridazines has been successfully demonstrated using Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings to generate disubstituted pyridazines with excellent regioselectivity. organic-chemistry.org

A particularly promising area is the development of multi-component reactions (MCRs). MCRs, where three or more reactants combine in a single pot to form a complex product, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of chemical libraries. nih.govnih.gov While MCRs have been widely used for synthesizing various heterocyclic compounds, their specific application starting from a pre-functionalized substrate like this compound is an underexplored frontier. For example, the pyridazine (B1198779) nitrogen atoms could potentially participate in imine-initiated MCRs like the Povarov or Ugi reactions, leading to complex fused heterocyclic systems. nih.gov

Furthermore, novel cycloaddition strategies could be employed. A Lewis acid-mediated inverse electron demand Diels-Alder reaction between s-tetrazines and silyl (B83357) enol ethers has been shown to produce functionalized pyridazines with high regiocontrol under mild conditions. organic-chemistry.orgnih.govuzh.ch Adapting such methodologies could provide new routes to complex pyridazine derivatives that are otherwise difficult to access.

Reaction TypeDescriptionPotential Application to this compound
Cross-Coupling Reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig use a palladium catalyst to form new bonds at the site of the bromine atom. organic-chemistry.orgnih.govIntroduction of aryl, alkynyl, and amino groups at the 6-position of the pyridazine ring.
Multi-Component Reactions (MCRs) One-pot reactions involving three or more starting materials to build complex molecules efficiently. Examples include Ugi, Biginelli, and Hantzsch reactions. nih.govnih.govThe amine-like nitrogen in the pyridazine ring or derivatives could participate in MCRs to construct novel, complex heterocyclic scaffolds attached to the core structure.
Inverse Electron Demand Diels-Alder A cycloaddition reaction where an electron-poor diene (like a tetrazine) reacts with an electron-rich dienophile to form a heterocyclic ring, in this case, a pyridazine. organic-chemistry.orguzh.chorganic-chemistry.orgCould be explored as a novel retrosynthetic pathway to generate the core pyridazine ring with the required substitution pattern.

Integration into Machine Learning and Artificial Intelligence for Reaction Prediction and Optimization

The intersection of synthetic chemistry and artificial intelligence (AI) offers a paradigm shift in how chemical research is conducted. Machine learning (ML) algorithms can be trained on vast datasets of chemical reactions to predict the outcomes of new transformations, suggest optimal reaction conditions, and even propose novel synthetic routes. medium.comnih.gov

For a compound like this compound, ML models could be transformative. Researchers are already using quantitative structure-property relationship (QSPR) models to forecast the efficiency of pyridazine compounds in various applications. researchgate.netresearchgate.net These models can be extended to predict the reactivity of the C-Br bond, the stability of the tertiary alcohol under various conditions, or the potential biological activity of its derivatives.

A significant challenge in applying ML to chemistry is often the scarcity of high-quality, large-scale datasets. researchgate.net However, techniques like virtual sample generation (VSG) can augment existing data, dramatically improving the predictive accuracy of ML models. researchgate.net For instance, models such as gradient boosting, random forest, and k-nearest neighbors have shown substantially improved performance in predicting the properties of pyridazine inhibitors when trained with virtual samples. researchgate.netresearchgate.net Future work could involve creating a dedicated database of reactions involving substituted pyridazines to train bespoke ML models, accelerating the discovery of new derivatives of this compound. acs.org

Machine Learning ApplicationDescriptionRelevance to this compound
Yield Prediction ML models are trained on reaction data (reactants, reagents, conditions, yields) to predict the yield of a new, unseen reaction. nih.govacs.orgPredicts the success and efficiency of novel cross-coupling or functionalization reactions, saving time and resources.
Reaction Optimization AI algorithms can explore a vast parameter space (temperature, solvent, catalyst, concentration) to identify the optimal conditions for a desired reaction.Optimizes the synthesis of derivatives, maximizing yield and minimizing byproducts.
Retrosynthesis Planning AI tools can propose synthetic pathways to a target molecule by working backward from the product to commercially available starting materials. youtube.comSuggests novel and efficient synthetic routes to complex molecules derived from the parent compound.
Property Prediction (QSPR) Models predict physical, chemical, or biological properties based on the molecular structure. researchgate.netresearchgate.netScreens virtual libraries of derivatives for desired characteristics (e.g., solubility, potential bioactivity) before synthesis.

Exploration of Novel Physical and Chemical Phenomena Exhibited by this compound Derivatives

The pyridazine ring is an electron-deficient heterocycle, which imparts unique electronic properties to its derivatives. This inherent feature suggests that derivatives of this compound could exhibit interesting physical and chemical phenomena worthy of investigation. Research into pyridazine-based materials has revealed their potential in electronic applications. For example, certain pyridazine derivatives have been investigated for use in organic light-emitting diodes (OLEDs) and as organic semiconductors. liberty.edumdpi.com

By systematically modifying the core structure—for instance, by replacing the bromine atom with various conjugated systems via cross-coupling reactions—it may be possible to tune the photophysical properties (absorption, emission, quantum yield) of the resulting molecules. The tertiary alcohol group could also be used as an anchor point to attach the molecule to surfaces or to incorporate it into larger polymeric structures. Future research could focus on synthesizing a library of derivatives and characterizing their electronic and photophysical properties to uncover new materials for optoelectronics or sensing applications.

Addressing Sustainability and Green Chemistry Principles in its Synthesis and Application

Modern chemical synthesis places a strong emphasis on sustainability and green chemistry. Future research concerning this compound and its derivatives should prioritize the development of environmentally benign synthetic methods. This includes the use of safer solvents, minimizing waste, and employing energy-efficient processes.

One promising avenue is the use of microwave-assisted organic synthesis (MAOS). Microwave irradiation can dramatically reduce reaction times and improve yields compared to conventional heating methods, as has been demonstrated in the synthesis of various pyridazine derivatives. mdpi.comekb.eg Another green approach is mechanochemistry, where reactions are induced by grinding solid reactants together, often in the absence of a solvent. ekb.eg

Furthermore, the principles of atom economy can be addressed by favoring one-pot reactions and multi-component reactions, which reduce the number of synthetic steps and purification processes, thereby minimizing chemical waste. nih.gov Metal-free synthesis protocols, such as the aza-Diels-Alder reaction for constructing the pyridazine ring, offer a sustainable alternative to methods relying on potentially toxic and expensive metal catalysts. organic-chemistry.org

Green Chemistry PrincipleConventional ApproachGreen Alternative
Energy Input Refluxing for extended periods using heating mantles.Microwave-assisted synthesis to reduce reaction times from hours to minutes. mdpi.com
Solvent Use Use of volatile organic compounds (VOCs).Solvent-free reactions (grinding) ekb.eg or use of greener solvents like water or ethanol.
Atom Economy Multi-step linear synthesis with intermediate isolation and purification.One-pot multi-component reactions (MCRs) that combine several steps, maximizing the incorporation of starting materials into the final product. nih.gov
Catalysis Use of stoichiometric reagents or heavy metal catalysts.Development of highly efficient, recyclable catalysts or metal-free reaction pathways. organic-chemistry.org

Identification of New Theoretical Frameworks for Understanding its Reactivity and Potential

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules. For this compound, theoretical frameworks like Density Functional Theory (DFT) can be employed to gain deep insights into its electronic structure, reactivity, and reaction mechanisms. researchgate.net

Future research could utilize computational methods to:

Model Reaction Pathways: Calculate the transition state energies for various potential reactions to predict which pathways are most favorable. This can help rationalize observed regioselectivity in substitution reactions or predict the feasibility of novel cycloadditions. organic-chemistry.org

Predict Spectroscopic Properties: Simulate NMR, IR, and UV-Vis spectra to aid in the characterization of new derivatives.

Understand Non-Covalent Interactions: Analyze the hydrogen bonding capabilities of the tertiary alcohol and the nitrogen atoms, which is crucial for understanding its interactions with biological targets or its self-assembly properties.

Guide Catalyst Design: Model the interaction of the pyridazine substrate with different catalysts to design more efficient and selective catalytic systems for its functionalization.

By combining theoretical predictions with experimental validation, researchers can accelerate the discovery process, moving beyond trial-and-error synthesis to a more rational, targeted approach for exploring the full potential of this versatile chemical building block.

Q & A

Q. What are the recommended synthetic routes for 2-(6-bromopyridazin-3-yl)propan-2-ol, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. Patent literature (e.g., WO 2017/029179) suggests using palladium catalysts for cross-coupling reactions between bromopyridazine derivatives and propan-2-ol precursors . Optimization strategies include:
  • Varying reaction temperatures (60–120°C) to balance yield and side-product formation.
  • Testing solvents like DMF or THF for improved solubility of intermediates.
  • Employing eco-friendly approaches, such as aqueous-phase reactions, to reduce environmental impact .

Q. How can the purity and structural integrity of this compound be verified?

  • Methodological Answer :
  • Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the presence of the bromopyridazine moiety (δ ~7.5–8.5 ppm for aromatic protons) and propan-2-ol group (δ ~1.2 ppm for methyl groups) .
  • Crystallography : Single-crystal X-ray diffraction resolves bond angles and confirms stereochemistry, as demonstrated for analogous bromo-heterocyclic compounds .
  • Chromatography : HPLC with UV detection (λ = 254 nm) ensures >95% purity.

Advanced Research Questions

Q. What strategies resolve conflicting bioactivity data in different pharmacological models for this compound derivatives?

  • Methodological Answer : Discrepancies between in vitro and in vivo results may arise from metabolic stability or tissue-specific uptake. To address this:
  • Conduct comparative studies using isolated tissue assays (e.g., rat uterus models) and whole-organism ECG profiling to assess cardiovascular effects .
  • Perform pharmacokinetic analyses (e.g., plasma protein binding assays) to evaluate bioavailability differences.
  • Use computational modeling to predict metabolite interactions with target receptors (e.g., α/β-adrenoceptors) .

Q. How do structural modifications at the pyridazine and propan-2-ol moieties influence ADME properties?

  • Methodological Answer :
  • Pyridazine Modifications : Introducing electron-withdrawing groups (e.g., -CF3_3) enhances metabolic stability by reducing cytochrome P450 oxidation .
  • Propan-2-ol Modifications : Replacing the hydroxyl group with a triazole moiety (as in B.1.54) improves water solubility and tissue penetration .
  • ADME Profiling : Use in silico tools (e.g., SwissADME) to predict logP and permeability, followed by in vitro Caco-2 cell assays for intestinal absorption .

Q. What are the key safety considerations for handling this compound in laboratory settings?

  • Methodological Answer :
  • Storage : Keep in airtight containers under inert gas (N2_2) to prevent hydrolysis. Store at 2–8°C in a干燥, ventilated area .
  • Exposure Mitigation : Use fume hoods for synthesis steps involving volatile intermediates. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via certified hazardous waste protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.